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Core Science & Biosynthesis

Foundational

Advanced Bifunctional Synthons: A Technical Guide to Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Executive Summary In the rapidly evolving landscape of medicinal chemistry and advanced materials, bifunctional building blocks are critical for the modular assembly of complex architectures. Methyl 4-(5-ethoxy-5-oxopent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of medicinal chemistry and advanced materials, bifunctional building blocks are critical for the modular assembly of complex architectures. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS: 1956328-26-9)[1] represents a highly versatile, differentially protected diester. By combining an aryl methyl ester with an aliphatic ethyl ester, this molecule offers precise orthogonal reactivity. This whitepaper provides an in-depth technical analysis of its physicochemical properties, self-validating synthetic workflows, chemoselective derivatization protocols, and its strategic utility in synthesizing Proteolysis Targeting Chimeras (PROTACs) and lipid nanoparticle (LNP) components.

Structural Architecture & Physicochemical Profiling

The molecular architecture of methyl 4-(5-ethoxy-5-oxopentyl)benzoate features a central benzene ring substituted at the para position. At C1, it bears a methyl ester group; at C4, it features a 5-carbon aliphatic chain terminating in an ethyl ester[2]. This spatial separation creates two distinct electrophilic centers governed by different electronic and steric environments.

To facilitate rational drug design and synthetic planning, the core physicochemical parameters are summarized below:

Table 1: Physicochemical Properties
PropertyValue
Chemical Name Methyl 4-(5-ethoxy-5-oxopentyl)benzoate
CAS Registry Number 1956328-26-9[1]
Molecular Formula C15H20O4[3]
Molecular Weight 264.32 g/mol [3]
Exact Mass 264.136159 Da[3]
Topological Polar Surface Area (TPSA) 52.6 Ų[3]
Rotatable Bonds 9[3]
XLogP3-AA ~3.1[3]

De Novo Synthesis: Mechanistic Causality & Protocols

The most atom-economical and scalable route to synthesize this compound avoids sensitive organometallic reagents (e.g., Grignard or Zinc reagents) in favor of a palladium-catalyzed Heck cross-coupling followed by catalytic hydrogenation [4].

Mechanistic Causality

The Heck reaction couples commercially available methyl 4-bromobenzoate with ethyl pent-4-enoate. The choice of P(o−tolyl)3​ as a ligand is deliberate: its steric bulk promotes the dissociation of palladium ligands, creating a coordinatively unsaturated Pd(0) center that rapidly undergoes oxidative addition into the strong aryl-bromide bond[4]. The subsequent hydrogenation selectively reduces the resulting alkene without hydrogenolyzing the ester moieties.

SynthesisWorkflow SM1 Methyl 4-bromobenzoate (Aryl Halide) Step1 Heck Coupling Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 100°C SM1->Step1 SM2 Ethyl pent-4-enoate (Terminal Alkene) SM2->Step1 Int1 Methyl 4-(5-ethoxy-5- oxopent-1-enyl)benzoate (Alkene Diester) Step1->Int1 Step2 Catalytic Hydrogenation Pd/C, H2 (1 atm) MeOH, 25°C Int1->Step2 Prod Methyl 4-(5-ethoxy-5- oxopentyl)benzoate Target Compound Step2->Prod

Fig 1. De novo synthesis workflow via Heck cross-coupling and catalytic hydrogenation.

Protocol 1: Palladium-Catalyzed Heck Cross-Coupling
  • Preparation : In an oven-dried Schlenk flask under argon, dissolve methyl 4-bromobenzoate (1.0 equiv), ethyl pent-4-enoate (1.2 equiv), and triethylamine (2.0 equiv) in anhydrous DMF (0.2 M).

  • Catalyst Activation : Add Pd(OAc)2​ (0.05 equiv) and P(o−tolyl)3​ (0.10 equiv).

  • Thermal Coupling : Heat the reaction mixture to 100 °C for 12 hours.

  • Self-Validating System : Monitor via LC-MS. The reaction validates its own completion when the UV trace (254 nm) shows the total disappearance of the starting aryl bromide, replaced by the conjugated alkene intermediate [M+H]+ . A visual cue of Pd-black precipitation often confirms catalyst turnover cessation.

  • Workup : Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na2​SO4​ , and concentrate.

Protocol 2: Catalytic Hydrogenation
  • Preparation : Dissolve the crude alkene intermediate in methanol (0.1 M). Add 10% Pd/C (0.05 equiv by weight).

  • Reduction : Purge the flask with H2​ gas and stir vigorously under a hydrogen balloon (1 atm) at 25 °C.

  • Self-Validating System : Connect the system to a gas burette. The stoichiometric consumption of exactly 1 molar equivalent of H2​ directly correlates to the reduction of the double bond. The reaction is complete when hydrogen uptake ceases.

  • Workup : Filter through a pad of Celite to remove the palladium catalyst and concentrate in vacuo to yield the target diester.

Orthogonal Reactivity: The Electronic vs. Steric Interplay

The true power of methyl 4-(5-ethoxy-5-oxopentyl)benzoate lies in its chemoselectivity. While methyl esters are generally more sterically accessible than ethyl esters, the electronic conjugation of the aryl methyl ester fundamentally alters its reactivity. The aromatic ring delocalizes electron density into the benzoate carbonyl, rendering it less electrophilic. Conversely, the aliphatic ethyl ester is electronically isolated, making it highly susceptible to nucleophilic attack.

OrthogonalReactivity Core Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (Bifunctional Diester) Cond1 Mild Saponification LiOH (1.0 eq), THF/H2O, 0°C Core->Cond1 Cond2 Harsh Saponification NaOH (Excess), MeOH/H2O, 60°C Core->Cond2 Cond3 Chemoselective Amidation Aliphatic Amine, Ti(OiPr)4 Core->Cond3 Res1 Selective Cleavage: Aliphatic Acid + Aryl Ester Cond1->Res1 Res2 Global Cleavage: Di-carboxylic Acid Cond2->Res2 Res3 Selective Amide: Aliphatic Amide + Aryl Ester Cond3->Res3

Fig 2. Orthogonal reactivity and chemoselective derivatization of the diester.

Protocol 3: Chemoselective Saponification of the Aliphatic Ester
  • Solvent System : Dissolve the diester in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M) and cool to 0 °C. Causality: This specific solvent ratio ensures the solubility of the hydrophobic diester while providing the aqueous environment necessary for hydrolysis without freezing at 0 °C.

  • Reagent Addition : Add exactly 1.0 equivalent of LiOH⋅H2​O dropwise as a 1.0 M aqueous solution.

  • Self-Validating System : Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is self-validating when the starting material spot disappears, and a new, highly polar spot (the mono-acid) appears at the baseline. NMR analysis of the product will confirm the disappearance of the ethyl quartet/triplet while the methyl singlet (~3.9 ppm) remains perfectly intact.

  • Workup : Acidify the mixture to pH 3 using 1M HCl at 0 °C to protonate the carboxylate, then extract with EtOAc.

Strategic Applications in Drug Discovery

PROTAC Linker Engineering

Proteolysis Targeting Chimeras (PROTACs) utilize bifunctional small molecules to hijack the ubiquitin-proteasome system, inducing the degradation of target proteins [5]. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate serves as an optimal rigidified linker precursor. The orthogonal reactivity allows for sequential, directional coupling:

  • The aliphatic ester is selectively hydrolyzed and coupled via amide bond formation to a target-binding ligand (e.g., a kinase inhibitor).

  • The aryl ester is subsequently saponified under harsher conditions and coupled to an E3 ligase ligand (e.g., Thalidomide or a VHL ligand)[6]. The inclusion of the phenyl ring restricts the conformational flexibility of the linker, which has been shown to improve the thermodynamics of ternary complex formation (Target Protein–PROTAC–E3 Ligase) and enhance degradation efficacy[7].

References

  • Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews (2000). Available at:[Link]

  • Sun, X., et al. "PROTACs: great opportunities for academia and industry". Signal Transduction and Targeted Therapy (2019). Available at:[Link]

Sources

Exploratory

CAS registry number and SDS for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, a bifunctiona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, a bifunctional molecule with significant potential as a versatile building block in organic synthesis and medicinal chemistry. This document consolidates available chemical data, outlines a plausible synthetic route, discusses its potential applications in drug discovery, and provides essential safety and handling information.

Introduction and Significance

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS No. 1956328-26-9) is a substituted benzoate ester featuring a flexible pentyl chain with a terminal ethyl ester.[1] This unique structure, incorporating two distinct ester functionalities with differing reactivity, makes it an attractive intermediate for the synthesis of more complex molecular architectures. The presence of a benzene ring, a common scaffold in many pharmaceuticals, coupled with a modifiable aliphatic chain, allows for its use in the construction of novel chemical entities with potential therapeutic applications.

The strategic placement of the methyl and ethyl esters allows for selective manipulation, a key consideration in multi-step organic synthesis. For instance, the methyl ester can be selectively hydrolyzed or amidated under conditions that leave the ethyl ester intact, and vice-versa. This orthogonal reactivity is highly valuable in the construction of complex molecules, including active pharmaceutical ingredients (APIs). While direct applications of this specific molecule are not extensively documented in publicly available literature, the utility of related benzoate derivatives in drug development is well-established. For example, methyl benzoate derivatives have been investigated as inhibitors of the pentose phosphate pathway, a target in cancer and malaria treatment.

Chemical and Physical Properties

A summary of the key physicochemical properties of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is presented in Table 1. It is important to note that while some of this data is available from chemical suppliers, other values are computationally predicted and should be considered as estimates.

Table 1: Physicochemical Properties of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

PropertyValueSource
CAS Registry Number 1956328-26-9BLDpharm[1]
Molecular Formula C₁₅H₂₀O₄BLDpharm[1]
Molecular Weight 264.32 g/mol BLDpharm[1]
IUPAC Name Methyl 4-(5-ethoxy-5-oxopentyl)benzoate---
Appearance Not available (likely a liquid or low-melting solid)---
Boiling Point Predicted: > 300 °C---
Melting Point Not available---
Solubility Predicted to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane; sparingly soluble in water.---
XLogP3 (Computed) 3.1---
Hydrogen Bond Donor Count 0---
Hydrogen Bond Acceptor Count 4---
Rotatable Bond Count 9---

Synthesis and Reactivity

Proposed Synthetic Workflow

A logical approach to the synthesis of the target molecule involves the alkylation of a suitable benzoate precursor with an appropriate ethyl pentanoate derivative. A detailed, step-by-step protocol, adapted from the synthesis of a related compound, is provided below.

Overall Reaction:

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Reactant1 Methyl 4-(bromomethyl)benzoate Intermediate1 Diethyl 2-(4-(methoxycarbonyl)benzyl)malonate Reactant1->Intermediate1 NaH, THF Reactant2 Diethyl malonate Reactant2->Intermediate1 Intermediate2 3-(4-(Methoxycarbonyl)phenyl)propanoic acid Intermediate1->Intermediate2 1. NaOH, H₂O 2. H₃O⁺, Δ Intermediate3 Methyl 4-(3-(ethoxycarbonyl)propyl)benzoate Intermediate2->Intermediate3 EtOH, H₂SO₄ (cat.) Product Methyl 4-(5-ethoxy-5-oxopentyl)benzoate Intermediate3->Product Further chain elongation (e.g., Arndt-Eistert homologation or similar)

Caption: Proposed synthetic workflow for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of a structurally related compound and represents a viable, though unverified, method for preparing Methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

Step 1: Alkylation of Diethyl Malonate

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl malonate (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of methyl 4-(bromomethyl)benzoate (1.0 eq) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 2-(4-(methoxycarbonyl)benzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude product from Step 1 in a mixture of ethanol and aqueous sodium hydroxide (NaOH) solution.

  • Heat the mixture to reflux for several hours to effect hydrolysis of the esters.

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic.

  • Heat the acidified mixture to reflux to promote decarboxylation.

  • After cooling, extract the product, 3-(4-(methoxycarbonyl)phenyl)propanoic acid, with an organic solvent.

  • Dry the organic layer and concentrate to yield the crude carboxylic acid.

Step 3: Fischer Esterification

  • Dissolve the crude carboxylic acid from Step 2 in an excess of anhydrous ethanol.

  • Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction, neutralize the acid with a saturated solution of sodium bicarbonate (NaHCO₃), and extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry, and concentrate to yield methyl 4-(3-(ethoxycarbonyl)propyl)benzoate.

Step 4: Chain Elongation

Further chain elongation to obtain the final pentyl chain can be achieved through various established methods, such as the Arndt-Eistert homologation or by converting the carboxylic acid to an acyl chloride followed by reaction with a suitable organocuprate.

Purification: The final product, Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, would likely require purification by column chromatography on silica gel.

Reactivity Profile

The reactivity of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is governed by its two ester functional groups and the aromatic ring.

  • Ester Groups: Both the methyl and ethyl esters are susceptible to nucleophilic attack. They can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids. They can also be converted to amides or other esters via transesterification. The slight difference in steric hindrance and electronic properties between the methyl and ethyl esters may allow for selective reactions under carefully controlled conditions.

  • Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the electron-withdrawing nature of the ester group and the electron-donating nature of the alkyl chain.

Applications in Drug Development

While specific therapeutic applications for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate have not been reported, its structural motifs suggest its potential as a valuable intermediate in medicinal chemistry.

  • Scaffold for Novel Compounds: The molecule can serve as a starting point for the synthesis of a library of compounds for high-throughput screening. The two ester groups provide handles for the introduction of diverse chemical functionalities.

  • Linker Molecule: The aliphatic chain can act as a flexible linker to connect a pharmacophore to another functional group, for example, in the design of proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs).

  • Precursor to Bioactive Molecules: Benzoate esters are found in numerous biologically active compounds. This molecule could be a precursor for the synthesis of analogs of known drugs or for the development of entirely new therapeutic agents.

Safety and Handling

Hazard Identification

Based on related compounds, Methyl 4-(5-ethoxy-5-oxopentyl)benzoate may be:

  • Harmful if swallowed.

  • A skin, eye, and respiratory tract irritant.

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mists. Avoid contact with skin and eyes. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.

First Aid Measures
  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.

Personal Protective Equipment (PPE) Workflow

PPE_Workflow Start Handling the Compound Lab_Coat Wear a Lab Coat Start->Lab_Coat Gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) Lab_Coat->Gloves Goggles Wear Safety Goggles Gloves->Goggles Fume_Hood Work in a Fume Hood Goggles->Fume_Hood End Proceed with Experiment Fume_Hood->End

Caption: Recommended Personal Protective Equipment workflow for handling Methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

Spectroscopic Data (Predicted)

Experimental spectroscopic data for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is not widely available. The following are predicted key signals based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)
  • Aromatic Protons: Two doublets in the range of δ 7.0-8.0 ppm, corresponding to the para-substituted benzene ring.

  • Methyl Ester Protons: A singlet around δ 3.8-3.9 ppm.

  • Ethyl Ester Protons: A quartet around δ 4.1-4.2 ppm (OCH₂) and a triplet around δ 1.2-1.3 ppm (CH₃).

  • Aliphatic Chain Protons: A series of multiplets in the range of δ 1.5-2.7 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
  • Carbonyl Carbons: Two signals in the range of δ 165-175 ppm.

  • Aromatic Carbons: Signals in the range of δ 120-150 ppm.

  • Ester and Aliphatic Carbons: Signals in the range of δ 14-65 ppm.

IR (Infrared) Spectroscopy
  • C=O Stretching (Esters): Strong absorptions around 1720-1740 cm⁻¹.

  • C-O Stretching (Esters): Strong absorptions in the range of 1100-1300 cm⁻¹.

  • C-H Stretching (Aromatic and Aliphatic): Absorptions in the range of 2850-3100 cm⁻¹.

  • C=C Stretching (Aromatic): Absorptions around 1600 cm⁻¹ and 1450 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 264. Common fragmentation patterns would include the loss of the methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups.

Conclusion

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a promising, yet underexplored, chemical entity with significant potential for applications in organic synthesis and drug discovery. Its bifunctional nature allows for diverse chemical modifications, making it a valuable building block for the creation of novel and complex molecules. While a comprehensive experimental dataset for this compound is not yet available, this guide provides a solid foundation of its chemical properties, a plausible synthetic route, and essential safety information based on current knowledge and data from related compounds. Further research into the synthesis and applications of this versatile molecule is warranted and could lead to significant advancements in medicinal chemistry and materials science.

References

  • PubChem. (n.d.). Methyl 3,5-difluoro-4-(5-oxopentyl)benzoate. Retrieved from [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Thermodynamic and Physical Properties of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Abstract: This document provides an in-depth technical guide on the thermodynamic and physical properties of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS No. 1956328-26-9). Intended for researchers, scientists, and profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides an in-depth technical guide on the thermodynamic and physical properties of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS No. 1956328-26-9). Intended for researchers, scientists, and professionals in drug development, this guide moves beyond a simple data sheet. It establishes a framework for understanding the critical physicochemical parameters of this molecule, offering detailed, field-proven experimental protocols for their determination. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical and trustworthy resource for laboratory applications. We will explore core properties such as melting point, boiling point, and solubility, alongside a critical evaluation of thermal stability using established analytical techniques.

Chemical Identity and Structural Overview

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a diester compound featuring a central benzene ring substituted with a methyl ester and an ethoxy-terminated pentyl chain. Understanding its structure is fundamental to predicting its chemical behavior and physical properties. The presence of two ester functional groups and an aromatic ring dictates its polarity, potential for intermolecular interactions, and subsequent solubility and thermal characteristics.

Key Identifiers and Computed Properties: Below is a summary of the key identifiers and computationally derived properties for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate. It is crucial to note that while computed properties provide valuable estimates, they must be validated through empirical measurement for any rigorous scientific or developmental application.

PropertyValueSource
CAS Number 1956328-26-9[1][2]
Molecular Formula C₁₅H₂₀O₄[2]
Molecular Weight 264.32 g/mol [2]
Canonical SMILES CCOC(=O)CCCCC1=CC=C(C=C1)C(=O)OC[2]
Monoisotopic Mass 264.13615911 Da[2]
Topological Polar Surface Area 52.6 Ų-
Rotatable Bond Count 9[2]
Complexity 280[2]
XLogP3-AA 3.1[2]

Spectroscopic Profile (Anticipated)

While specific spectral data for this compound is not widely published, its structure allows for the confident prediction of key features in its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. These spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized batch.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include a singlet for the methyl ester protons (-COOCH₃), a quartet and a triplet for the ethyl ester group (-OCH₂CH₃), distinct multiplets for the aliphatic pentyl chain protons, and characteristic doublets in the aromatic region (7-8 ppm) for the para-substituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR would show two distinct carbonyl signals for the two ester groups at the lower end of the spectrum (~165-175 ppm). Aromatic carbons would appear in the ~120-140 ppm range, while the aliphatic carbons of the pentyl chain and the methyl/ethyl groups would be found in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong C=O stretching vibrations from the ester groups, typically appearing around 1700-1730 cm⁻¹. C-O stretching bands would also be prominent. Additionally, C-H stretching from both aromatic and aliphatic moieties would be visible.

Determination of Core Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. For novel or sparsely studied compounds like Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, experimental determination is paramount.

Melting Point

The melting point is a fundamental indicator of a substance's purity.[3][4] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the range.[3][4]

This method is a common and reliable technique for determining the melting point of a solid organic compound.[5][6]

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by grinding it gently with a mortar and pestle.[3]

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. Tap the tube gently to pack the sample at the bottom.[6]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus. A modern digital apparatus is preferred for accuracy.[5]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a quick preliminary run by heating the sample rapidly to get a rough estimate.[3] Allow the apparatus to cool to at least 15-20°C below this rough estimate before starting the accurate determination.[3]

  • Accurate Determination: Heat the sample at a slow, controlled rate, typically 1-2°C per minute, when approaching the expected melting point.[3] A slower heating rate ensures thermal equilibrium between the sample, thermometer, and heating block, leading to a more accurate measurement.[7]

  • Data Recording: Record the temperature at which the first liquid droplet appears (the beginning of the melting range) and the temperature at which the last solid crystal liquefies (the end of the melting range).[3]

Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to change into a gas.[8][9] It is a key characteristic for volatile compounds and is essential for purification processes like distillation.[10]

This technique is suitable when only a small amount of the liquid sample is available.

  • Sample Preparation: Place a few drops of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate into a small-diameter test tube (e.g., a Durham tube).

  • Capillary Inversion: Take a standard melting point capillary tube and seal one end. Place the capillary tube into the test tube with the open end down.

  • Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil for temperatures above 100°C).[8] Heat the bath slowly and evenly.

  • Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the air has been replaced by the vapor of the liquid.

  • Cooling and Measurement: Remove the heat source and allow the bath to cool slowly. The rate of bubbling will decrease. The exact boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. At this moment, the external pressure is equal to the vapor pressure of the liquid.[8]

  • Pressure Correction: The observed boiling point is dependent on atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction may be necessary.

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from purification and formulation to bioavailability. The principle of "like dissolves like" suggests that Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, with its ester groups and hydrocarbon chain, will be soluble in a range of organic solvents and poorly soluble in water.[11]

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[11]

  • Preparation of Saturated Solution: Add an excess amount of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate to a known volume of the selected solvent (e.g., ethanol, acetonitrile, water) in a sealed glass vial. The presence of undissolved solid is essential to ensure saturation.[11]

  • Equilibration: Agitate the vials in a temperature-controlled shaker bath for a prolonged period (typically 24-72 hours).[11] This extended agitation ensures that the system reaches thermodynamic equilibrium between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is best achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not absorb the solute.[11]

  • Quantification: Accurately determine the concentration of the solute in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and precise method for this purpose.[11] A calibration curve must be prepared using standard solutions of the compound at known concentrations to ensure accurate quantification.

  • Data Reporting: Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[11]

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Separation cluster_analysis 4. Analysis & Quantification A Add excess solute to solvent B Seal vial A->B C Agitate at constant temp. (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze filtrate by HPLC E->F G Quantify against calibration curve F->G H Report Solubility (e.g., mg/mL) G->H

Caption: Workflow for solubility determination via the shake-flask method.

Thermodynamic Stability

Thermal stability is not an absolute value but a measure of how a material's properties change as a function of temperature. For pharmaceutical compounds, it is a critical attribute that impacts manufacturing, storage, and safety.[12] Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for this characterization.[12][13]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[12] It is the primary tool for identifying phase transitions like melting (endothermic) and crystallization (exothermic), and can also detect exothermic decomposition events, providing an early indication of thermal instability.[12][14]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is the definitive method for determining the temperature at which a compound begins to decompose (onset of mass loss) and for quantifying the amount of volatile components or degradation products.[12][13]

A comprehensive thermal stability assessment involves using both techniques to build a complete picture of the compound's behavior under thermal stress.

G cluster_input Sample Input cluster_analysis Thermal Analysis Techniques cluster_output Derived Properties cluster_assessment Overall Assessment Sample Methyl 4-(5-ethoxy-5-oxopentyl)benzoate DSC DSC Analysis (Heat Flow vs. Temp) Sample->DSC TGA TGA Analysis (Mass vs. Temp) Sample->TGA DSC_Out Melting Point (Tm) Glass Transition (Tg) Decomposition Enthalpy (ΔHd) DSC->DSC_Out TGA_Out Onset of Decomposition (Td) Mass Loss Profile Residue Percentage TGA->TGA_Out Result Thermal Stability Profile (Safe Operating Temperature, Storage Conditions) DSC_Out->Result TGA_Out->Result

Caption: A conceptual workflow for assessing thermal stability.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of any potential vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from sources of ignition and incompatible materials such as strong oxidizing agents.[16]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16]

Conclusion

This guide has outlined the essential thermodynamic and physical properties of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate relevant to research and development professionals. While specific experimental data for this compound remains sparse in public literature, we have provided a robust framework for its empirical determination through established, reliable protocols. The methodologies for measuring melting point, boiling point, solubility, and thermal stability are fundamental to characterizing any novel compound. By following these self-validating experimental systems, researchers can generate the accurate and trustworthy data necessary to advance their work in drug discovery and chemical synthesis.

References

  • Determination of the melting point. (n.d.).
  • Experiment 2 : Determination of boiling point. (n.d.).
  • Experiment 1: Melting-point Determinations. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Determination of Solubility by Gravimetric Method. (n.d.).
  • General Experimental Protocol for Determining Solubility. (2025). BenchChem.
  • The Experimental Determination of Solubilities. (n.d.). ResearchGate.
  • Measuring the Melting Point. (2023, May 8). Westlab.
  • Micro-boiling point measurement. (n.d.).
  • Determination of a Boiling Point - Experiment. (n.d.). Vernier.
  • experiment (1) determination of melting points. (2021, September 19).
  • EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021, September 19).
  • The experimental determination of solubilities. (2003, March 14). Semantic Scholar.
  • Synthesis of methyl 4-(5-carboethoxy-5-cyanopentyl)benzoate. (n.d.). PrepChem.com.
  • Experiment-1 Aim - To determine the melting point of given solid substance. (n.d.).
  • methyl 4-(5-ethoxy-5-oxopent-3-en-1-yl)benzoate. (n.d.). Guidechem.
  • Experimental determination of boiling point. (2020, October 14). YouTube.
  • Optimized enzymatic synthesis of methyl benzoate in organic medium. (1998, November 5). PubMed.
  • Thermal Analysis: Stability, Decomposition, and Material Properties. (2026, January 20). Lab Manager.
  • SAFETY DATA SHEET. (2025, November 7). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET. (2025, September 6). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Merck Millipore.
  • Thermal Stability: A Review of Methods and Interpretation of Data. (n.d.). ResearchGate.
  • Safety Data Sheet. (n.d.). Chem-Supply.
  • Thermal Stability: A Review of Methods and Interpretation of Data. (2002, October 12). ACS Publications.
  • Methyl Benzoate Manufacturer & Suppliers. (n.d.). Elchemy.
  • Experimental Research on the Stability of Negative Temperature Coefficient Thermistors. (2023, October 23). IEEE.
  • Methyl benzoate. (n.d.). Wikipedia.
  • 1956328-26-9|Methyl 4-(5-ethoxy-5-oxopentyl)benzoate. (n.d.). BLDpharm.
  • 4-(5-ethoxy-5-oxopentyl)benzoic acid methyl ester 1956328-26-9 wiki. (n.d.). Guidechem.
  • Phase stability determination of negative thermal expansion silicates by theory and experiment. (2021, November 4). RSC Publishing.
  • Methyl 3-(5-oxopentyl)benzoate. (n.d.). PubChem.
  • Preparation of Methyl Benzoate. (n.d.).
  • Methyl benzoate. (n.d.). nordmann.global.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Benzoic acid, 4-[[(5-ethoxy-5-oxopentyl)[2-(2-Methoxyphenyl)ethyl]aMino]Methyl]. (n.d.). NextSDS.
  • Methanaminium, (dimethylamino)dimethyl-, chloride (1:1). (n.d.). CAS Common Chemistry.
  • Thermodynamic properties of methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo- 1,2,3,4-tetrahydropyrimidine-5-carboxylate in organic solutions. (n.d.). Semantic Scholar.
  • CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps. (n.d.). Google Patents.
  • Heat Capacities and Phase Separation Behavior of Amphipathic Synthetic Polymer. (n.d.).
  • Benzoic acid, 4-methylphenyl ester. (n.d.). NIST WebBook.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Strategic Design & Mechanistic Rationale The synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate requires the precise construction of an aliphatic ester chain extending from an aromatic core. While traditional Friedel-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Design & Mechanistic Rationale

The synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate requires the precise construction of an aliphatic ester chain extending from an aromatic core. While traditional Friedel-Crafts acylation followed by reduction is an option, it often suffers from poor regioselectivity and harsh conditions. Instead, we employ a highly scalable, two-step sequence: a Palladium-Catalyzed Heck Cross-Coupling followed by Catalytic Hydrogenation .

The Causality of the Route: When terminal aliphatic alkenes like ethyl pent-4-enoate are subjected to Heck conditions, the initial insertion product undergoes iterative β-hydride eliminations and re-insertions. This causes the double bond to "walk" down the alkyl chain towards the ester carbonyl, resulting in a mixture of regioisomers[1]. In many synthetic pathways, this loss of regiocontrol is a fatal flaw. However, our strategic design exploits a downstream global hydrogenation. Because the entire aliphatic chain is reduced to a saturated alkane in Step 2, the isomeric purity of the alkene intermediate is synthetically irrelevant. This self-validating logic allows us to push the Heck reaction to maximum thermodynamic conversion at elevated temperatures (110 °C) without sacrificing final product purity.

Synthetic Workflow Visualization

G SM Methyl 4-bromobenzoate + Ethyl pent-4-enoate Int Methyl 4-(5-ethoxy-5-oxopentenyl)benzoate (Isomeric Mixture) SM->Int Pd(OAc)2, P(o-tolyl)3 Et3N, DMF, 110 °C Prod Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (Target Compound) Int->Prod H2 (1 atm), Pd/C EtOH/EtOAc, rt

Two-step synthesis workflow: Heck cross-coupling followed by catalytic hydrogenation.

Step-by-Step Experimental Methodologies

Step 1: Palladium-Catalyzed Heck Cross-Coupling

Objective: Synthesis of Methyl 4-(5-ethoxy-5-oxopentenyl)benzoate (Isomeric Mixture).

Materials:

  • Methyl 4-bromobenzoate (1.0 equiv, 10.0 mmol, 2.15 g)

  • Ethyl pent-4-enoate (1.5 equiv, 15.0 mmol, 1.92 g)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 0.5 mmol, 112 mg)

  • Tri-o-tolylphosphine [P(o-tolyl)₃] (0.10 equiv, 1.0 mmol, 304 mg)

  • Triethylamine (Et₃N) (3.0 equiv, 30.0 mmol, 4.18 mL)

  • Anhydrous N,N-Dimethylformamide (DMF) (25 mL)

Procedure:

  • Degassing: Add anhydrous DMF to an oven-dried Schlenk flask equipped with a magnetic stir bar. Sparge the solvent with dry Argon for 15 minutes to remove dissolved oxygen, which can prematurely oxidize the phosphine ligand.

  • Catalyst Formation: Charge the flask with Pd(OAc)₂, P(o-tolyl)₃, and methyl 4-bromobenzoate. Stir at room temperature for 5 minutes until a homogeneous pre-catalyst solution forms.

  • Reagent Addition: Inject Et₃N followed by ethyl pent-4-enoate via syringe.

  • Reaction: Heat the reaction mixture to 110 °C under an Argon atmosphere for 12 hours.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (50 mL) and quench with distilled water (50 mL). Separate the organic layer and wash the aqueous layer with additional EtOAc (2 × 25 mL). Wash the combined organic layers with brine (3 × 30 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dark oil via silica gel flash chromatography (Hexanes/EtOAc, 90:10 to 80:20) to afford the intermediate as a pale yellow oil.

Expert Insight: Tri-o-tolylphosphine is specifically selected over triphenylphosphine because its steric bulk facilitates the critical reductive elimination step and stabilizes the active Pd(0) species, a standard optimization in high-throughput Heck methodologies[2].

Step 2: Catalytic Hydrogenation

Objective: Global reduction to yield Methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

Materials:

  • Methyl 4-(5-ethoxy-5-oxopentenyl)benzoate (Step 1 Intermediate) (1.0 equiv, ~7.5 mmol)

  • 10% Palladium on Carbon (Pd/C) (10 wt% relative to substrate)

  • Hydrogen Gas (H₂) (1 atm, via balloon)

  • Ethanol / Ethyl Acetate (1:1 v/v) (30 mL)

Procedure:

  • Preparation: Dissolve the intermediate mixture from Step 1 in the 1:1 EtOH/EtOAc solvent system within a round-bottom flask.

  • Catalyst Addition: Flush the flask with Nitrogen. Carefully add the 10% Pd/C powder in one portion. (Caution: Pd/C is highly pyrophoric in the presence of solvent vapors and oxygen).

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas three times using a balloon. Stir the black suspension vigorously at room temperature for 16 hours.

  • Filtration: Monitor completion via LC-MS. Once the alkene mass is fully consumed, filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with EtOAc (20 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield the target compound as a clear, colorless oil. No further purification is typically required.

Expert Insight: The 1:1 mixture of Ethanol and Ethyl Acetate is a highly engineered solvent system. Ethyl acetate provides excellent solubility for the lipophilic diester intermediate, preventing catalyst fouling, while ethanol acts as a protic donor that accelerates the reduction rate on the palladium surface[3].

Quantitative Data & Analytical Validation

To ensure the trustworthiness of the synthesis, track the mass shifts and key NMR markers. The saturation of the double bond results in a precise +2.0 Da mass shift and the disappearance of the alkene multiplet in the ¹H NMR spectrum.

ParameterStep 1: Heck Cross-CouplingStep 2: Catalytic Hydrogenation
Target Identity Methyl 4-(5-ethoxy-5-oxopentenyl)benzoateMethyl 4-(5-ethoxy-5-oxopentyl)benzoate
Expected Yield 75 - 85%> 95%
Reaction Time 12 hours16 hours
Key ¹H NMR Markers (CDCl₃) δ 6.2 - 6.5 (m, 2H, alkene CH=CH)δ 2.68 (t, 2H, Ar-CH₂), δ 1.65 (m, 4H, aliphatic chain)
Mass Spectrometry (ESI+) [M+H]⁺ m/z 263.1[M+H]⁺ m/z 265.1

References

  • Shaughnessy, K. H., et al. "A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry." Journal of the American Chemical Society. [Link]2]

  • Lemhadri, M., et al. "Heck Arylations of Pent-4-enoates or Allylmalonate Using a Palladium/Tetraphosphine Catalyst." Journal of Organometallic Chemistry. [Link]1]

  • Cini, E., et al. "Pd/C Catalysis under Microwave Dielectric Heating." Catalysts. [Link]3]

Sources

Application

Application Note: Methyl 4-(5-ethoxy-5-oxopentyl)benzoate in Advanced Materials Synthesis

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Compound: Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS: 1956328-26-9) [4] Executive Summary & Mechanistic Rationale In advanced materials science,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Polymer Chemists Compound: Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (CAS: 1956328-26-9) [4]

Executive Summary & Mechanistic Rationale

In advanced materials science, the architectural control of molecular building blocks dictates macroscopic physical properties. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a highly specialized, asymmetric bifunctional diester. Structurally, it is characterized by a rigid aromatic core (the benzoate moiety) coupled to a flexible 5-carbon aliphatic spacer (the pentanoate chain).

As a Senior Application Scientist, I emphasize this molecule not just as a reagent, but as a structural blueprint. The causality behind selecting this specific linker lies in two fundamental principles:

  • Rigid-Flexible Duality: The combination of a rigid aromatic ring and a flexible aliphatic chain is the quintessential motif for engineering "breathing" Metal-Organic Frameworks (MOFs) [1, 2] and inducing mesophase behavior in Liquid Crystalline Polymers (LCPs) [3].

  • Orthogonal Reactivity: The asymmetry of the ester groups (an aromatic methyl ester vs. an aliphatic ethyl ester) provides a unique kinetic handle. The aliphatic ethyl ester is highly susceptible to mild nucleophilic attack, whereas the resonance-stabilized aromatic methyl ester requires harsher conditions. This allows for selective, step-wise functionalization or global deprotection depending on the synthetic goal.

Application Workflow 1: Synthesis of Dynamic "Breathing" MOFs

Causality & Design

Rigid MOFs (like UiO-66 or MOF-5) often suffer from brittle framework collapse upon the removal of guest molecules. By hydrolyzing Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, we generate 4-(5-carboxypentyl)benzoic acid. When incorporated into a MOF, the flexible 5-carbon spacer acts as a molecular hinge. This allows the framework to dynamically adjust its pore size in response to external stimuli or gas adsorption, significantly enhancing working capacity for gas storage [1, 2].

Protocol: Base-Catalyzed Hydrolysis & Solvothermal Assembly

Phase A: Global Saponification to Dicarboxylic Acid The slight heating to 40°C is not arbitrary; it provides the activation energy required to overcome the resonance stabilization of the methyl benzoate group, ensuring global deprotection rather than mono-cleavage.

  • Reagent Preparation: Dissolve 10 mmol of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate in 30 mL of a THF/MeOH/H₂O (2:1:1 v/v) solvent mixture.

  • Catalysis: Add 40 mmol of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Reaction: Stir vigorously at 40°C for 12 hours.

  • Self-Validating Workup: Cool the mixture to 0°C and slowly acidify with 1M HCl until the pH reaches 2.0. The sudden precipitation of a white solid self-validates the successful conversion to the highly polar 4-(5-carboxypentyl)benzoic acid. Filter, wash with cold deionized water, and dry under vacuum at 60°C.

Phase B: Solvothermal MOF Synthesis

  • Assembly: In a 20 mL scintillation vial, dissolve 0.5 mmol of the synthesized dicarboxylic acid and 0.75 mmol of Zn(NO₃)₂·6H₂O in 10 mL of N,N-Dimethylformamide (DMF).

  • Crystallization: Transfer the solution to a Teflon-lined stainless steel autoclave. Heat at 120°C for 48 hours with a strict ramp/cooling rate of 2°C/min to promote defect-free crystal growth.

  • Activation: Harvest the crystals via centrifugation. To prevent pore collapse from the high surface tension of DMF during drying, immerse the crystals in chloroform for 3 days (replacing the solvent daily) before final vacuum activation at 100°C.

MOF_Workflow A Methyl 4-(5-ethoxy- 5-oxopentyl)benzoate B Saponification (LiOH, 40°C) A->B C 4-(5-carboxypentyl) benzoic acid B->C D Solvothermal Assembly (Zn²⁺) C->D E Dynamic MOF (Flexible-Rigid) D->E

Workflow for converting the asymmetric diester into a dynamic MOF linker.

Application Workflow 2: Main-Chain Liquid Crystalline Polymers (LCPs)

Causality & Design

In polymer chemistry, creating a material that is both highly ordered (crystalline) and processable (liquid) requires a delicate balance. The rigid benzoate core of our molecule acts as the mesogen (promoting anisotropic alignment), while the 5-carbon spacer lowers the melting transition (Tₘ). Because the spacer has an odd number of carbons (5), it introduces an "odd-even effect" that disrupts tight chain packing, thereby broadening the thermal window in which the nematic liquid crystalline phase is stable [3].

Protocol: Transesterification Polycondensation
  • Monomer Loading: Charge a rigorously dried Schlenk flask with 10 mmol of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, 12 mmol of Ethylene Glycol, and 0.1 mol% of Titanium(IV) butoxide (Ti(OBu)₄) as the transesterification catalyst.

  • Stage 1 - Oligomerization: Purge the flask with Argon. Heat the mixture to 160°C under a gentle stream of Argon for 2 hours. Mechanistic note: This step distills off methanol and ethanol byproducts, forming low-molecular-weight oligomers.

  • Stage 2 - Polycondensation: Gradually increase the temperature to 220°C. Apply high vacuum (<0.1 mbar) for 3 hours. Mechanistic note: Applying high vacuum is a thermodynamic necessity to continuously remove excess ethylene glycol, driving the step-growth equilibrium toward high molecular weights (Le Chatelier's Principle).

  • Workup: Cool the highly viscous, iridescent melt under Argon. Dissolve the crude polymer in minimal chloroform and precipitate it dropwise into rapidly stirring cold methanol. Filter and dry.

LCP_Logic M1 Rigid Benzoate Core Promotes Mesogen Alignment P Polycondensation (Ti(OBu)4, 220°C, Vacuum) M1->P M2 Flexible Pentyl Spacer Lowers Tm (Odd-Even Effect) M2->P LC Nematic Liquid Crystalline Polymer P->LC

Structural causality in the design of main-chain liquid crystalline polymers.

Quantitative Data Summary

The following table summarizes the physicochemical parameters and expected experimental outcomes when utilizing this bifunctional linker.

Property / ParameterValue / DescriptionScientific Rationale
CAS Number 1956328-26-9Unique chemical identifier for procurement and safety tracking [4].
Chemical Formula C₁₅H₂₀O₄Asymmetric diester (Methyl + Ethyl ester groups).
Hydrolysis Yield > 92% (Expected)LiOH at 40°C ensures complete cleavage of the resonance-stabilized aromatic ester.
MOF Topology Variable (e.g., sql or kgm)Dependent on the metal node (Zn²⁺ vs. Cu²⁺) and the conformational flexibility of the pentyl spacer [2].
LCP Phase Behavior Nematic / SmecticThe 5-carbon aliphatic spacer favors a highly fluid nematic phase over a broad thermal window [3].

References

  • Title : Dalton Transactions - Myunghyun Paik Suh (Synthesis of multifunctional MOFs utilizing asymmetric dicarboxylic acids). Source : Seoul National University / Dalton Transactions. URL : [Link]

  • Title : Exploration of a Variety of Copper Molybdate Coordination Hybrids Based on a Flexible Bis(1,2,4-triazole) Ligand. Source : Inorganic Chemistry - ACS Publications. URL :[Link]

  • Title : Passerini Multicomponent Reactions with Plant-Derived Phenolic Acids for the Synthesis of Poly(ester-amide)s. Source : Interreg Vlaanderen-Nederland. URL : [Link]

Method

Catalytic Esterification Techniques for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate: An In-Depth Guide

Introduction Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a diester of significant interest in organic synthesis, serving as a versatile intermediate in the production of various specialty chemicals and materials. Its stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a diester of significant interest in organic synthesis, serving as a versatile intermediate in the production of various specialty chemicals and materials. Its structure, featuring both a methyl and an ethyl ester group attached to a substituted benzoic acid core, necessitates precise control over esterification strategies to achieve high yields and purity. This technical guide provides a comprehensive overview of the primary catalytic techniques for the synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, with a focus on the underlying principles, detailed protocols, and comparative analysis of different catalytic systems. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical, field-proven insights.

The synthesis of this target molecule typically proceeds from 4-(5-ethoxy-5-oxopentyl)benzoic acid, requiring the selective esterification of the remaining carboxylic acid group to a methyl ester. The choice of catalyst is paramount in this transformation, influencing reaction rates, equilibrium position, and the overall efficiency of the process. This guide will delve into the nuances of homogeneous and heterogeneous acid catalysis, as well as enzymatic approaches, providing the reader with a robust toolkit for tackling this synthetic challenge.

I. Homogeneous Acid Catalysis: The Fischer-Speier Esterification Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, providing a direct and cost-effective method for converting carboxylic acids and alcohols into esters using a strong acid catalyst.[1] The reaction is an equilibrium process, and its success hinges on strategies to shift the equilibrium towards the product side.[2]

A. Mechanistic Insights

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[3] The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst (e.g., H₂SO₄, p-TsOH).[4][5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol).[3][6] The subsequent steps involve proton transfer and the elimination of a water molecule to yield the final ester product.[3][4]

To drive the reaction to completion, an excess of the alcohol reactant is often employed, or the water generated during the reaction is removed, typically through azeotropic distillation.[2][7]

B. Experimental Protocol: Sulfuric Acid Catalyzed Esterification

This protocol details a standard laboratory procedure for the synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate using concentrated sulfuric acid as the catalyst.

Materials:

  • 4-(5-ethoxy-5-oxopentyl)benzoic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(5-ethoxy-5-oxopentyl)benzoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution.[8]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for a period of 1-8 hours.[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the excess methanol using a rotary evaporator.[9]

    • Transfer the residue to a separatory funnel containing water and extract the product with dichloromethane.[8]

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid) and then with brine.[8][9] Caution: Foaming may occur during the bicarbonate wash due to CO₂ evolution.[8]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[9]

  • Purification: The crude Methyl 4-(5-ethoxy-5-oxopentyl)benzoate can be further purified by column chromatography or distillation if necessary.

C. Data Summary: Homogeneous Catalysis
CatalystAlcoholTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
H₂SO₄MethanolReflux (~65)1-8>90[9][10]
p-TsOHMethanolReflux1-8>90[9]
D. Logical Workflow: Fischer-Speier Esterification

Fischer_Esterification cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-(5-ethoxy-5-oxopentyl)benzoic acid + Excess Methanol Catalyst H₂SO₄ or p-TsOH Reactants->Catalyst Add Catalyst Reflux Heat to Reflux (1-8h) Catalyst->Reflux Quench Cool & Add Water Reflux->Quench Extract Extract with CH₂Cl₂ Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Evaporate Solvent Removal Dry->Evaporate Purify Purification (Chromatography/Distillation) Evaporate->Purify Product Pure Methyl 4-(5-ethoxy-5-oxopentyl)benzoate Purify->Product

Caption: Workflow for Fischer-Speier Esterification.

II. Heterogeneous Acid Catalysis: A Greener Alternative

While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to potential product contamination and environmental concerns.[11] Heterogeneous catalysts, which exist in a different phase from the reactants, offer a more sustainable alternative due to their ease of separation and potential for recycling.[11][12]

A. Catalyst Systems

A variety of solid acid catalysts can be employed for the esterification of benzoic acid derivatives, including:

  • Ion-Exchange Resins: Strongly acidic resins like Amberlyst-15 are effective and can selectively promote monoesterification of dicarboxylic acids.[11][13]

  • Supported Acids: Sulfuric acid supported on silica (H₂SO₄/SiO₂) provides a high surface area for the reaction.[11]

  • Metal Oxides and Salts: Catalysts such as sulfated zirconia (ZrO₂/SO₄²⁻) and certain metal salts like iron(III) sulfate (Fe₂(SO₄)₃) have shown good activity.[14] Layered alkaline earth benzoates have also been demonstrated as reusable catalysts.[15]

  • Mixed Metal Oxides: Zirconium-titanium mixed oxides have been reported as efficient solid acid catalysts for the esterification of various benzoic acids with methanol.[12]

B. General Protocol for Heterogeneous Catalysis

The experimental setup for heterogeneous catalysis is similar to the homogeneous procedure, with the key difference being the use of a solid catalyst.

Procedure:

  • Reaction Setup: Combine 4-(5-ethoxy-5-oxopentyl)benzoic acid, excess methanol, and the solid acid catalyst in a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • Reflux: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the catalyst.

  • Catalyst Removal: After the reaction is complete (monitored by TLC), cool the mixture and separate the catalyst by simple filtration.[12]

  • Work-up and Purification: The filtrate is then worked up as described in the homogeneous catalysis protocol (solvent removal, extraction, washing, and drying) to isolate the product.

C. Comparative Data for Heterogeneous Catalysts
CatalystAlcoholTemperature (°C)Conversion/Yield (%)Key AdvantageReference
Amberlyst-15Methanol60HighReusable, selective[13]
Zr/Ti Solid AcidMethanol120~84 (for a similar substrate)Reusable[12]
Layered Ba BenzoateMethanol16065-70Reusable[15]
Fe₂(SO₄)₃2-Ethylhexanol~150-180HighEffective solid catalyst[14]
D. Reaction Mechanism Visualization

Heterogeneous_Catalysis cluster_main Heterogeneous Catalytic Esterification Reactants Carboxylic Acid + Alcohol Reaction_Vessel Reaction at Reflux Reactants->Reaction_Vessel Solid_Catalyst Solid Acid Catalyst (e.g., Resin, Metal Oxide) Solid_Catalyst->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Product_Solution Ester + Alcohol Filtration->Product_Solution Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst for reuse Workup Work-up & Purification Product_Solution->Workup Final_Product Pure Ester Workup->Final_Product

Caption: General workflow for heterogeneous catalysis.

III. Enzymatic Catalysis: A Mild and Selective Approach

Enzymatic catalysis, particularly using lipases, offers a green and highly selective alternative for ester synthesis.[16][17] These biocatalysts operate under mild conditions, minimizing side reactions and the formation of byproducts.[18]

A. Principles of Lipase-Catalyzed Esterification

Lipases are enzymes that naturally hydrolyze fats (triglycerides). However, in non-aqueous or low-water environments, they can effectively catalyze the reverse reaction: esterification.[17][19] The synthesis of benzoate esters can be achieved through direct esterification of benzoic acid or via transesterification from another benzoate ester.[16][20] Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), are particularly advantageous as they can be easily recovered and reused.[20][21]

B. Protocol for Lipase-Catalyzed Synthesis

This protocol is based on a solvent-free system using an immobilized lipase.

Materials:

  • 4-(5-ethoxy-5-oxopentyl)benzoic acid

  • Methanol

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-heptane, optional for substrate solubilization)

Procedure:

  • Reaction Setup: In a reaction vessel, combine 4-(5-ethoxy-5-oxopentyl)benzoic acid and a slight excess of methanol. If necessary, a minimal amount of a non-polar organic solvent can be added to aid solubilization.

  • Enzyme Addition: Add the immobilized lipase to the mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 40-60°C) with gentle agitation.[21]

  • Monitoring: Monitor the reaction progress by analyzing small aliquots using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: Once the reaction reaches equilibrium or the desired conversion, recover the immobilized enzyme by filtration.

  • Product Isolation: Remove the excess methanol and any solvent under reduced pressure to obtain the crude product. Further purification can be performed if needed.

C. Key Parameters in Enzymatic Synthesis
ParameterTypical Range/ConditionRationaleReference
EnzymeNovozym 435High activity and stability[21]
Temperature40-60 °COptimal for lipase activity[21]
Substrate Molar Ratio (Alcohol:Acid)1:1 to 3:1Excess alcohol can improve conversion[22]
Water ContentMinimalLow water activity favors esterification over hydrolysis[18]

IV. Conclusion

The catalytic esterification of 4-(5-ethoxy-5-oxopentyl)benzoic acid to its methyl ester can be successfully achieved through several distinct methodologies. The classical Fischer-Speier esterification using homogeneous acid catalysts like sulfuric acid remains a robust and high-yielding approach, particularly for large-scale synthesis. However, for applications demanding higher purity, easier work-up, and improved sustainability, heterogeneous acid catalysts and enzymatic methods present compelling alternatives.

The choice of the optimal technique will ultimately depend on the specific requirements of the synthesis, including scale, purity needs, cost considerations, and environmental impact. By understanding the underlying principles and practical protocols for each catalytic system, researchers and drug development professionals can make informed decisions to efficiently synthesize Methyl 4-(5-ethoxy-5-oxopentyl)benzoate and other valuable ester compounds.

V. References

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. [Link]

  • Stark, C., & Breitmaier, E. (2008). Preparation of lipophilic alkyl (hydroxy)benzoates by solvent-free lipase-catalyzed esterification and transesterification. Biotechnology Journal, 3(6), 770-777. [Link]

  • JoVE. (2025, May 22). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. [Link]

  • ResearchGate. (n.d.). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. [Link]

  • Ascham, A., Tang, Q., Fairlamb, I. J. S., & Grogan, G. (2023). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. RSC Chemical Biology, 4(1), 73-78. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. [Link]

  • White Rose Research Online. (2025, October 8). Biocatalytic Synthesis of Phenyl Benzoate Esters Using the Amide Ligase ClxA. [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. [Link]

  • Hranjec, M., Birus, M., & Kobrehel, G. (2003). Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor. Industrial & Engineering Chemistry Research, 42(23), 5757-5761. [Link]

  • Wang, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(1), 253-261. [Link]

  • Patil, P., & Yadav, G. D. (2014). Microwave Irradiated Immobilized Lipase Catalyzed Synthesis of Alkyl Benzoate Esters by Transesterification: Mechanism and Kinetic Modeling. Industrial & Engineering Chemistry Research, 53(21), 8758-8768. [Link]

  • ACS Publications. (2014, April 30). Microwave Irradiated Immobilized Lipase Catalyzed Synthesis of Alkyl Benzoate Esters by Transesterification: Mechanism and Kinetic Modeling. [Link]

  • ResearchGate. (2025, August 9). Alkaline earth layered benzoates as reusable heterogeneous catalysts for the methyl esterification of benzoic acid. [Link]

  • Fabris, F., et al. (2009). Investigation of steric and functionality limits in the enzymatic dihydroxylation of benzoate esters. Versatile intermediates for the synthesis of pseudo-sugars, amino cyclitols, and bicyclic ring systems. Organic & Biomolecular Chemistry, 7(11), 2347-2354. [Link]

  • RSC. (n.d.). Biocatalytic synthesis of phenyl benzoate esters using the amide ligase ClxA. [Link]

  • ResearchGate. (n.d.). Lipase-Catalyzed Esterification. [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts. [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-(5-carboethoxy-5-cyanopentyl)benzoate. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • ACS Publications. (2025, January 21). Photoacid-Catalyzed Esterification of Carboxylic Acids Using Eosin Y. [Link]

  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

  • RSC Publishing. (n.d.). Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. [Link]

  • Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.

  • SlidePlayer. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Scribd. (n.d.). Chemistry Lab: Methyl Benzoate Synthesis. [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. [Link]

  • ResearchGate. (n.d.). Mechanism of the esterification between benzoic acid (and derivatives).... [Link]

  • Ukrainian Chemical Journal. (2022, January 21). KINETIC RESEARCH AND MODELING OF BENZOIC ACID ESTERIFICATION PROCESS. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals scaling or optimizing the synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals scaling or optimizing the synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate .

The most scalable and industrially relevant route for this molecule is a two-step process: a Heck cross-coupling between methyl 4-bromobenzoate and ethyl pent-4-enoate, followed by catalytic hydrogenation of the resulting alkene. Below, we address the mechanistic pitfalls, yield-limiting factors, and self-validating protocols required to master this workflow.

Workflow A Methyl 4-bromobenzoate + Ethyl pent-4-enoate B Heck Coupling Pd(OAc)2, P(o-tolyl)3 A->B C Methyl 4-(5-ethoxy-5-oxopentenyl)benzoate (Isomeric Mixture) B->C D Hydrogenation Pd/C, H2, EtOAc C->D E Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (Target Product) D->E

Fig 1. Two-step synthetic workflow for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

Phase 1: Heck Coupling Troubleshooting

Q: My LC-MS and NMR show a complex mixture of isomers instead of a single alkene product. Is my reaction failing? A: No, your reaction is likely proceeding as expected. During the Heck coupling of aliphatic alkenes like ethyl pent-4-enoate, palladium-catalyzed double bond migration (often called "chain walking") is a well-documented phenomenon .

Causality: After the initial migratory insertion of the aryl-palladium species into the alkene, the resulting Pd-alkyl intermediate can undergo β -hydride elimination. Because the alkyl chain has multiple adjacent protons, the palladium can re-insert in the opposite direction, effectively walking the double bond down the carbon chain toward the ester carbonyl . Resolution: Because the subsequent hydrogenation step will reduce all olefin isomers to the identical saturated alkane, this isomeric mixture is synthetically acceptable . Do not waste time attempting to isolate a single isomer via column chromatography at this stage.

Mechanism A Initial Pd-Alkyl Intermediate (Post-Insertion) B β-Hydride Elimination A->B C Pd-Hydride Olefin Complex B->C D Re-insertion (Opposite Direction) C->D F Dissociation to Isomerized Olefin C->F E Migrated Pd-Alkyl Species D->E E->B Iterative Migration

Fig 2. Mechanism of palladium-catalyzed double bond migration (chain walking).

Q: The Heck reaction stalls at 50% conversion, and a black precipitate forms on the flask walls. How do I push it to completion? A: The black precipitate is "Palladium Black"—agglomerated, inactive Pd(0) nanoparticles. This indicates catalyst death. Causality: At high temperatures (110 °C), standard ligands like PPh3 can dissociate or oxidize, leaving the Pd(0) unprotected. Resolution: Switch to a more sterically demanding ligand like tri-(o-tolyl)phosphine (P(o-tolyl)3), which stabilizes the active monomeric Pd(0) species, or add a phase-transfer stabilizer like tetrabutylammonium bromide (TBAB). Ensure strict degassing (freeze-pump-thaw) to prevent phosphine oxidation.

Phase 2: Catalytic Hydrogenation Troubleshooting

Q: My final product has the correct mass, but NMR shows a methyl ester on the pentyl chain instead of the expected ethyl ester. What happened? A: You have fallen into the "Dual-Ester Transesterification Trap." Your target molecule contains two distinct esters: a methyl benzoate and an ethyl pentanoate. Causality: If you used methanol (MeOH) as the solvent for your hydrogenation, the trace amounts of acid or base present (often residual from the Heck step or the Pd/C matrix) catalyzed a transesterification . The ethyl ester exchanged with the methanol solvent to form methyl 4-(5-methoxy-5-oxopentyl)benzoate. Conversely, if you used ethanol (EtOH), the methyl benzoate would transesterify to an ethyl benzoate. Resolution: You must use a non-nucleophilic, aprotic solvent for this specific hydrogenation. Ethyl acetate (EtOAc) or Tetrahydrofuran (THF) will completely prevent solvent-driven ester scrambling.

Q: The reduction is incomplete even after 24 hours under a hydrogen balloon. Why is the alkene resisting reduction? A: Due to the chain walking described in Phase 1, a significant portion of your intermediate mixture consists of conjugated isomers (e.g., where the double bond migrated to be α,β to the ester or the arene). Conjugated olefins are sterically hindered and electronically stabilized, making them highly resistant to standard 1 atm balloon hydrogenation. Resolution: Move the reaction to a Parr shaker or autoclave and increase the H2 pressure to 30–50 psi.

Quantitative Data Summaries

Table 1: Optimization of Heck Coupling Conditions Objective: Maximize conversion while acknowledging isomeric spread.

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isomeric Ratio (Terminal:Internal)
Pd(OAc)2 / PPh3K2CO3DMF1106540:60
Pd(OAc)2 / P(o-tolyl)3 Et3N DMF 110 92 20:80
Pd(OAc)2 / dpppAg2CO3THF808585:15

Table 2: Solvent Effects on Hydrogenation Yield and Transesterification Conditions: 10% Pd/C, H2 (30 psi), 25 °C, 12 h.

SolventConversion of Alkene (%)Target Yield (%)Transesterification Byproduct Observed
Methanol (MeOH)>9915Methyl 4-(5-methoxy-5-oxopentyl)benzoate (85%)
Ethanol (EtOH)>9920Ethyl 4-(5-ethoxy-5-oxopentyl)benzoate (80%)
Ethyl Acetate (EtOAc) >99 98 None (0%)

Validated Step-by-Step Methodologies

These protocols are designed as self-validating systems containing specific In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Heck Cross-Coupling
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 4-bromobenzoate (1.0 eq, 10.0 mmol), Pd(OAc)2 (0.05 eq, 0.5 mmol), and P(o-tolyl)3 (0.10 eq, 1.0 mmol).

  • Solvent & Reagents: Add anhydrous DMF (30 mL), followed by triethylamine (2.0 eq, 20.0 mmol) and ethyl pent-4-enoate (1.5 eq, 15.0 mmol).

  • Degassing (Critical): Perform three freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with Argon.

  • Reaction: Heat the mixture to 110 °C for 16 hours under vigorous stirring.

  • IPC (In-Process Control): Analyze via LC-MS. The starting material (M+H: 215.0/217.0) should be consumed. Look for the product isomeric mass cluster at [M+H]+ 263.1.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and quench with distilled water (50 mL). Extract the aqueous layer with EtOAc (2 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 50 mL) to effectively remove residual DMF.

  • Purification: Dry over MgSO4, filter, and concentrate. Pass through a short silica plug (Hexanes/EtOAc 8:2) to remove palladium salts. Use the resulting isomeric mixture directly in Protocol B.

Protocol B: Catalytic Hydrogenation
  • Preparation: Dissolve the crude isomeric mixture of Methyl 4-(5-ethoxy-5-oxopentenyl)benzoate (approx. 10.0 mmol) in anhydrous Ethyl Acetate (100 mL, 0.1 M). Do not use alcohols.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to the substrate).

  • Atmosphere Exchange: Seal the vessel in a Parr shaker. Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles).

  • Reaction: Pressurize the vessel to 30 psi with H2 and agitate at room temperature for 12 hours.

  • IPC (In-Process Control): Analyze via LC-MS. Confirm the complete disappearance of the alkene mass ([M+H]+ 263.1) and the emergence of the saturated target mass at [M+H]+ 265.1 .

  • Workup: Vent the hydrogen safely. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional EtOAc (50 mL).

  • Isolation: Concentrate the filtrate in vacuo to yield Methyl 4-(5-ethoxy-5-oxopentyl)benzoate as a highly pure oil.

References

  • CHAPTER 9: Modern Heck Reactions - Books - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL:[Link]

  • Heck Arylations of Pent-4-enoates or Allylmalonate Using a Palladium/Tetraphosphine Catalyst Source: ResearchGate (Journal of Organometallic Chemistry) URL:[Link]

  • Transesterification Source: Master Organic Chemistry URL:[Link]

Optimization

Technical Support Center: Troubleshooting Common Impurities in Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify and resolve common impurities encountered during the synthesis and purification of Methyl 4-(5-etho...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to identify and resolve common impurities encountered during the synthesis and purification of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate. The following question-and-answer format is designed to directly address specific experimental challenges, offering both mechanistic explanations and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: My final product shows a significant peak corresponding to the starting material, methyl 4-(bromomethyl)benzoate. What are the likely causes and how can I improve the reaction completion?

A1: The presence of unreacted methyl 4-(bromomethyl)benzoate indicates an incomplete alkylation reaction. This is a common issue that can often be traced back to several key factors:

  • Insufficient Base: The reaction, likely a Williamson ether synthesis or a similar nucleophilic substitution, requires a base to deprotonate the nucleophile. If the base is not strong enough or is used in insufficient quantities, the concentration of the active nucleophile will be too low to drive the reaction to completion.

  • Reaction Time and Temperature: Alkylation reactions can be slow, especially with less reactive alkyl halides. Insufficient reaction time or a temperature that is too low will result in a low conversion rate.

  • Purity of Reagents and Solvents: Moisture in the solvent or reagents can quench the base and inhibit the reaction. Ensure all materials are anhydrous.

Troubleshooting Protocol:

  • Re-evaluate Your Base: Ensure you are using a sufficiently strong base (e.g., sodium hydride) and that it is fresh and has been handled under anhydrous conditions. An excess of the base (1.1 to 1.5 equivalents) is often recommended.

  • Optimize Reaction Conditions: Consider increasing the reaction temperature and extending the reaction time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal endpoint.

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly before use. Techniques such as distilling solvents over a drying agent or using commercially available anhydrous solvents are recommended.

Q2: I'm observing a significant impurity with a mass corresponding to the di-acid, 4-(5-carboxy-5-oxopentyl)benzoic acid. What is causing this and how can I prevent it?

A2: The presence of the di-acid is a strong indicator of hydrolysis of both the methyl and ethyl ester groups. This can occur during the reaction workup or purification steps.

  • Acidic or Basic Workup Conditions: Prolonged exposure to strong acidic or basic conditions during the workup can lead to ester hydrolysis.[1][2]

  • Purification on Silica Gel: While silica gel is a common stationary phase for chromatography, its slightly acidic nature can sometimes cause hydrolysis of sensitive esters, especially if the purification process is lengthy.

Preventative Measures and Solutions:

  • Neutral Workup: Whenever possible, aim for a neutral workup. If an acid or base wash is necessary, perform it quickly and at a low temperature. Ensure to follow up with a wash with deionized water and then a brine solution to remove residual acid or base.[3]

  • Buffer the Silica Gel: If you suspect hydrolysis on the silica gel column, you can neutralize it by pre-treating it with a solution of triethylamine in your eluent system (e.g., 1% triethylamine in hexane/ethyl acetate).

  • Alternative Purification Methods: Consider alternative purification methods such as fractional distillation under reduced pressure, which can be effective for separating compounds with different boiling points and avoids the use of acidic stationary phases.[3]

Q3: My NMR spectrum shows a complex multiplet in the aromatic region and my mass spectrometry data indicates a mixture of ethyl and methyl esters. What is the likely cause of this transesterification?

A3: The presence of both methyl and ethyl esters on the benzoate ring and the alkyl chain suggests that transesterification has occurred. This is a common side reaction in ester synthesis and purification.

  • Presence of Methanol or Ethanol: If there is residual methanol or ethanol from the starting materials or solvents, it can participate in a transesterification reaction, especially in the presence of an acid or base catalyst.

  • High Temperatures: High temperatures during distillation or prolonged heating can promote transesterification.

Troubleshooting and Prevention:

  • Thorough Removal of Alcohols: Ensure that any alcohol used as a reagent or solvent is completely removed before subsequent reaction steps or purification. This can be achieved through techniques like rotary evaporation followed by drying under high vacuum.

  • Use of a Non-Alcoholic Base: If possible, use a non-alcoholic base for your reactions to avoid introducing a potential transesterification reagent.

  • Moderate Purification Temperatures: When performing distillation, use the lowest possible temperature that allows for efficient separation. Vacuum distillation is highly recommended to lower the boiling points of the compounds.[3]

Impurity Identification and Resolution Table

Impurity Name Likely Source Analytical Signature (NMR, MS) Troubleshooting & Resolution
Methyl 4-(bromomethyl)benzoateIncomplete alkylationSignals corresponding to the starting material in ¹H and ¹³C NMR; Mass peak of the starting material.Increase reaction time/temperature; Use a stronger/excess base; Ensure anhydrous conditions.
4-(5-carboxy-5-oxopentyl)benzoic acidHydrolysis of both ester groupsBroad OH peak in ¹H NMR; Absence of methyl and ethyl ester signals; Mass peak of the di-acid.Use neutral workup conditions; Buffer silica gel for chromatography; Consider distillation instead of chromatography.[1][2][3]
Diethyl 4,4'-(pentane-1,5-diyl)dibenzoateDimerization/Side reactionComplex aromatic signals; Integration ratios in NMR inconsistent with the desired product; Higher mass peak corresponding to the dimer.Use a higher dilution of reactants; Control the rate of addition of the alkylating agent.
Mixed Methyl/Ethyl EstersTransesterificationComplex multiplets in the aromatic region; Presence of both methyl and ethyl ester signals in NMR; Multiple mass peaks corresponding to different ester combinations.Thoroughly remove residual alcohols; Use non-alcoholic bases; Purify at moderate temperatures.

Experimental Protocols

Protocol 1: Standard Workup Procedure to Minimize Hydrolysis
  • Upon reaction completion, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding deionized water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers and wash sequentially with deionized water and then a saturated sodium chloride (brine) solution.[3]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Column Chromatography on Neutralized Silica Gel
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane).

  • Add triethylamine to the slurry to a final concentration of 1% (v/v).

  • Pack the column with the neutralized silica gel slurry.

  • Equilibrate the column by running the initial eluent through it for at least two column volumes.

  • Load the crude product onto the column and perform the elution with a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar eluent.

Visualizing Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Impurities

G Impurity_Detected Impurity Detected in Methyl 4-(5-ethoxy-5-oxopentyl)benzoate Identify_Impurity Identify Impurity (NMR, MS, HPLC) Impurity_Detected->Identify_Impurity Determine_Source Determine Potential Source (Starting Material, By-product, Degradation) Identify_Impurity->Determine_Source Starting_Material Unreacted Starting Material Determine_Source->Starting_Material Incomplete Reaction By_Product Reaction By-product Determine_Source->By_Product Side Reaction Degradation Degradation Product Determine_Source->Degradation Instability Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) Starting_Material->Optimize_Reaction By_Product->Optimize_Reaction Modify_Workup Modify Workup Procedure (e.g., Neutral Wash) Degradation->Modify_Workup Refine_Purification Refine Purification Method (e.g., Buffered Silica, Distillation) Degradation->Refine_Purification Analyze_Purity Re-analyze Product Purity Optimize_Reaction->Analyze_Purity Modify_Workup->Analyze_Purity Refine_Purification->Analyze_Purity

Caption: A logical workflow for identifying and resolving impurities.

Diagram 2: Chemical Structures of Target Compound and Common Impurities

G cluster_target Methyl 4-(5-ethoxy-5-oxopentyl)benzoate cluster_impurities Common Impurities Target Target SM Methyl 4-(bromomethyl)benzoate DA 4-(5-carboxy-5-oxopentyl)benzoic acid TE Mixed Transesterification Products

Caption: Key chemical structures for identification. (Note: A real implementation would use a service to generate images from chemical identifiers).

References

  • Kamm, O., & Kamm, W. F. (1922). Benzyl benzoate. Organic Syntheses, 2, 5. doi:10.15227/orgsyn.002.0005. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of methyl 4-(5-carboethoxy-5-cyanopentyl)benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

  • Leszczak, J. P., & Tran, C. (1998). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Biotechnology and Bioengineering, 60(3), 356-361. doi:10.1002/(sici)1097-0290(19981105)60:3<356::aid-bit12>3.0.co;2-k. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Organic Chemistry Channel - by Dr. Ramasamy. (2024, September 13). Hydrolysis of Methyl Benzoate - Lab Demo [Video]. YouTube. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Perreux, L., & Loupy, A. (2001). Hydrolysis and saponification of methyl benzoates. Green Chemistry, 3(6), 323-325. doi:10.1039/B106360P. Retrieved from [Link]

Sources

Troubleshooting

Preventing unwanted hydrolysis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate during storage. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific vulnerabilities of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate during storage.

This molecule is a diester, featuring both an aromatic methyl ester (benzoate) and an aliphatic ethyl ester. Esters are inherently susceptible to hydrolysis, a process where water cleaves the ester bond to yield a carboxylic acid and an alcohol[1]. Because this molecule contains two ester linkages with different electronic and steric environments, understanding the mechanistic causality of its degradation is critical for establishing a self-validating storage protocol.

Mechanistic Insight: The Causality of Diester Degradation

The hydrolysis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is not a spontaneous event; it requires water as a reactant and is heavily accelerated by trace acids, bases, or elevated temperatures[1].

Mechanistically, hydrolysis proceeds via the formation of a tetrahedral intermediate[2]. The aliphatic ethyl ester is significantly more labile than the aromatic methyl ester. The benzoate group's conjugation provides resonance stabilization, increasing the activation energy required for nucleophilic attack on the aromatic carbonyl. Conversely, the aliphatic chain offers no such electronic protection, making the ethyl ester the primary site of initial degradation.

Crucially, once hydrolysis begins, the newly formed carboxylic acid lowers the local pH, creating an auto-catalytic feedback loop that exponentially accelerates further degradation of the remaining intact molecules[2]. Therefore, the absolute exclusion of moisture is the single most important parameter in preserving this compound[1].

Troubleshooting & FAQs

Q1: I stored my compound in a standard -20°C freezer to prevent heat-induced degradation, but LC-MS shows massive hydrolysis. Why? A: You have fallen victim to condensation-induced hydrolysis. While low temperatures do reduce the kinetic rate of degradation[3], standard freezers are highly humid environments[4]. If the vial is not hermetically sealed under an inert atmosphere, ambient moisture condenses inside the cold vial every time the freezer door is opened or the vial is removed. This introduces water directly to the diester, driving hydrolysis despite the low temperature[4].

Q2: How can I differentiate between aliphatic and aromatic ester hydrolysis in my analytical data? A: You can identify the cleavage site via LC-MS or NMR. Aliphatic hydrolysis yields ethanol and a mono-acid intermediate, resulting in a mass loss of 28 Da (loss of ethyl, gain of H). Aromatic hydrolysis yields methanol and a different mono-acid intermediate, resulting in a mass loss of 14 Da. Because the aliphatic ester is less sterically hindered and lacks resonance stabilization, you will typically observe the loss of the ethyl group first.

Q3: Can I use chemical stabilizers to protect the compound? A: While additives like carbodiimides can act as acid scavengers to halt the auto-catalytic loop[1], adding stabilizers to a pure reagent introduces impurities that may interfere with downstream biological assays or synthetic steps. For pure reagent storage, physical barrier methods (anhydrous environments) are vastly superior to chemical intervention.

Quantitative Storage Stability Profile

The following table summarizes the representative stability of hydrolytically labile diesters under various storage conditions over a 6-month period, demonstrating the critical need for inert, anhydrous storage[3].

Storage ConditionAtmosphereDesiccant Present?1-Month Purity6-Month PurityPrimary Degradant
25°C (Ambient) Ambient AirNo< 85%< 40%Di-acid + Alcohols
4°C (Fridge) Ambient AirNo~ 92%< 60%Mono-acid (Aliphatic cleavage)
-20°C (Freezer) Ambient AirNo~ 95%~ 75%Mono-acid (Aliphatic cleavage)
-20°C (Freezer) Argon (Ar)Yes (CaSO₄)> 99% > 98% Trace Mono-acid

Experimental Protocols

To ensure a self-validating system where your compound remains intact, you must implement strict anhydrous handling.

Protocol 1: Establishing an Anhydrous Storage Environment

This protocol ensures the complete removal of atmospheric moisture and the establishment of an inert argon blanket[5].

  • Glassware Preparation: Bake amber glass storage vials and PTFE-lined caps in an oven at 120°C for at least 4 hours to drive off surface-adsorbed water[6]. Transfer them immediately to a vacuum desiccator to cool.

  • Desiccant Setup: Prepare a secondary storage container (e.g., a vacuum desiccator or a heavy-duty sealed jar) by filling the bottom compartment with fresh, indicating anhydrous calcium sulfate (Drierite) or phosphorus pentoxide (P₂O₅)[7].

  • Aliquoting: Inside a glovebox or using a Schlenk line, transfer the Methyl 4-(5-ethoxy-5-oxopentyl)benzoate into the baked amber vials. Note: Aliquoting prevents repeated freeze-thaw and moisture-exposure cycles for the bulk material.

  • Inert Gas Flushing: If a glovebox is unavailable, insert a needle connected to a dry Argon line into the vial (keeping the tip just above the compound). Flush the headspace with a gentle stream of Argon for 60 seconds. Argon is heavier than Nitrogen and provides a superior protective blanket[6].

  • Sealing: Quickly cap the vial tightly. Wrap the seam of the cap thoroughly with Parafilm[5].

  • Storage: Place the sealed vials into the prepared desiccator[4]. Store the entire desiccator unit in a temperature-controlled environment (ideally 4°C or -20°C)[3].

  • Retrieval: Critical Step: When removing a vial from cold storage, allow it to equilibrate to room temperature inside the desiccator before opening. This prevents ambient moisture from condensing on the cold compound[7].

Protocol 2: Purity Assessment via LC-MS

Routine monitoring ensures your storage protocol is actively preventing hydrolysis.

  • Sample Prep: Dissolve 1 mg of the stored diester in 1 mL of anhydrous, LC-MS grade Acetonitrile. Do not use protic solvents (like methanol or water) for the stock solution, as they can induce hydrolysis during the analysis.

  • Chromatography: Use a C18 reverse-phase column. Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Monitor in positive ESI mode. Look for the parent ion [M+H]+ .

  • Degradant Identification: Scan for the aliphatic mono-acid [M−28+H]+ and the fully hydrolyzed di-acid [M−42+H]+ . A purity drop of >2% indicates a failure in the moisture barrier of your storage system.

Degradation Pathway Visualization

The following diagram maps the mechanistic pathway of diester hydrolysis, highlighting the kinetic differences between the two ester groups and the auto-catalytic feedback loop that destroys sample integrity.

HydrolysisPathway Intact Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (Intact Diester) Intermediate Tetrahedral Intermediate (Rate-Limiting Step) Intact->Intermediate Nucleophilic Attack Moisture Atmospheric Moisture (H₂O) + Trace Acid/Base Moisture->Intermediate Catalyst & Reactant Aliphatic Aliphatic Ester Cleavage (Fast) Yields: Ethanol + Mono-acid Intermediate->Aliphatic Pathway A (Kinetically Favored) Aromatic Aromatic Ester Cleavage (Slow) Yields: Methanol + Mono-acid Intermediate->Aromatic Pathway B (Sterically Hindered) Aliphatic->Moisture Auto-catalysis (H+ generation) DiAcid Complete Hydrolysis Yields: Di-acid + Alcohols Aliphatic->DiAcid Secondary Hydrolysis Aromatic->Moisture Auto-catalysis (H+ generation) Aromatic->DiAcid Secondary Hydrolysis

Hydrolysis degradation pathway showing the auto-catalytic loop driven by moisture exposure.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. carbodiimide.com. Available at:[Link]

  • Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments / units.it. Available at: [Link]

  • Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available at: [Link]

  • Storage Stability Study of Salicylate-based Poly(anhydride-esters). National Institutes of Health (NIH). Available at: [Link]

  • Proper Use of a Desiccator. Chemistry LibreTexts. Available at:[Link]

  • Ester Bond: Chemically Labile Yet Mechanically Stable. ACS Nano. Available at: [Link]

Sources

Optimization

Overcoming solubility challenges of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate in aqueous media

Overview & Physicochemical Profiling As a Senior Application Scientist, the first step in troubleshooting any formulation is understanding the molecular architecture. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a highly l...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Physicochemical Profiling

As a Senior Application Scientist, the first step in troubleshooting any formulation is understanding the molecular architecture. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a highly lipophilic, non-ionizable diester.

  • Challenge 1: Lack of Ionizable Groups. Traditional pH-adjustment or salt-formation techniques are completely ineffective here[1].

  • Challenge 2: High Lipophilicity. The aromatic ring coupled with the aliphatic pentyl chain drives the LogP high, leading to severe aggregation in aqueous media[2].

  • Challenge 3: Ester Vulnerability. The molecule contains two ester linkages (a methyl benzoate derivative and an ethyl pentanoate derivative), making it highly susceptible to base-catalyzed, acid-catalyzed, and enzymatic hydrolysis[3].

Diagnostic Workflow: Selecting the Right Solubilization Strategy

SolubilizationWorkflow A Assess Assay Requirements (In vitro vs In vivo) B In Vitro Assays (Biochemical / Cell Culture) A->B C In Vivo Studies (PK / PD / Efficacy) A->C D Cosolvent + Surfactant (e.g., DMSO + Tween 80) B->D E Cyclodextrin Complexation (e.g., HP-β-CD) B->E C->E F Lipid-Based Formulation (SEDDS / SMEDDS) C->F G Check for Ester Hydrolysis (HPLC-UV) D->G E->G F->G H Adjust pH (5.0-6.0) & Buffer Capacity G->H Degradation Detected I Proceed to Assay G->I Stable H->I

Figure 1: Decision matrix for solubilizing lipophilic diesters based on assay type.

Troubleshooting & FAQs (Q&A)

Q1: I dissolved the compound in 100% DMSO at 10 mM, but it precipitates immediately as a cloudy suspension when spiked into my aqueous assay buffer. How do I prevent this? A1: This is a classic "solvent shift" failure. The solubilization capacity of cosolvents like DMSO decreases exponentially—not linearly—as the fraction of water increases[1]. When you spike the stock into water, the local concentration of DMSO drops instantly, causing supersaturation and rapid nucleation. Solution: Do not spike directly into plain buffer. Instead, pre-dissolve a surfactant (e.g., 0.1% Tween 80 or 0.5% Bovine Serum Albumin) into your aqueous buffer. The surfactant micelles will act as "hydrophobic sinks" to capture the compound molecules before they can nucleate and precipitate.

Q2: We are using a Self-Microemulsifying Drug Delivery System (SMEDDS) for oral dosing in rats, but HPLC analysis shows the compound degrades by 30% within 24 hours in the vehicle. Why? A2: Your compound is a diester, making it highly vulnerable to hydrolysis. Many lipid-based excipients and surfactants (like Cremophor or certain polysorbates) contain trace amounts of peroxides, free fatty acids, or basic impurities that catalyze ester cleavage[3]. Solution: You must create a self-validating stability system. First, check the apparent pH of your SMEDDS dispersion; it should be buffered to pH 5.0–6.0, where ester hydrolysis is minimized. Second, add a lipophilic antioxidant (e.g., 0.01% BHT) to prevent peroxide-mediated degradation.

Q3: Cyclodextrin (HP-β-CD) isn't providing enough solubility enhancement. The phase-solubility diagram plateaus early. What is the mechanistic reason? A3: Cyclodextrin complexation relies on the hydrophobic cavity of the CD molecule encapsulating the lipophilic moieties of your drug[1]. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate has a flexible aliphatic chain and a rigid aromatic ring. If the cavity of HP-β-CD (approx. 6.0–6.5 Å) cannot optimally accommodate both, or if water is trapped in the cavity, the binding constant ( Kc​ ) will be low. Solution: Implement a Ternary Complexation Strategy . Add a small amount of a water-soluble polymer (e.g., 0.1% HPMC) or an organic modifier (e.g., 5% Ethanol). The polymer wraps around the CD-drug complex, shielding it further from water and increasing the apparent solubility limit by up to 3-fold.

Quantitative Data: Vehicle Comparison

To aid in selecting the appropriate vehicle, the following table synthesizes the expected performance of various solubilization strategies for this specific diester profile.

Solubilization StrategyMax Estimated Capacity (mg/mL)Biocompatibility (In Vivo)Ester Stability (24h at RT)Recommended Use Case
DMSO / Buffer (1:99) < 0.05HighHighHigh-throughput screening (HTS)
Micellar (1% Tween 80) 0.5 - 1.5ModerateModerate (Check pH)Cell-based assays
HP-β-CD (20% w/v) 2.0 - 5.0HighHigh (Shields esters)IV administration / PK studies
SMEDDS (Lipid/Surfactant) 10.0 - 25.0HighLow-Moderate (Needs buffer)Oral bioavailability studies

Validated Experimental Protocols

Protocol 1: Preparation of a Stable SMEDDS for Oral Administration

This protocol leverages exogenous lipids to enhance intestinal solubility while protecting the ester bonds from premature enzymatic degradation in the GI tract[2],[3].

Materials:

  • Oil Phase: Capryol 90 (Propylene glycol monocaprylate)

  • Surfactant: Kolliphor EL (Polyoxyl 35 castor oil)

  • Co-surfactant: Transcutol HP (Diethylene glycol monoethyl ether)

  • Target Compound: Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Step-by-Step Methodology:

  • Excipient Dehydration: Pre-warm the Capryol 90, Kolliphor EL, and Transcutol HP to 40°C under a nitrogen stream to remove trace moisture (critical to prevent ester hydrolysis).

  • Vehicle Blending: In a glass vial, combine the excipients in a 30:50:20 (w/w/w) ratio (Oil:Surfactant:Co-surfactant). Vortex for 2 minutes until a clear, isotropic mixture is formed.

  • Drug Loading: Add the target compound to the vehicle at a concentration of 10 mg/g.

  • Solubilization: Sonicate the mixture in a water bath at 35°C for 15 minutes. Scientific Causality: Gentle heating increases molecular mobility, allowing the lipophilic drug to integrate into the lipidic network without applying excessive thermal stress that could cleave the ester bonds.

  • Validation (Self-Validating Step): Dilute 100 µL of the loaded SMEDDS into 10 mL of 0.1N HCl (simulated gastric fluid). Analyze via Dynamic Light Scattering (DLS). A successful microemulsion will spontaneously form droplets with a Z-average diameter of < 50 nm and a Polydispersity Index (PDI) < 0.2.

Protocol 2: Ternary Cyclodextrin Complexation for IV Dosing

This method utilizes cyclodextrins to mask the hydrophobic regions of the molecule, avoiding the use of toxic surfactants[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Citrate buffer, adjusted to pH 5.5. Scientific Causality: pH 5.5 is the optimal stability zone for most benzoate and aliphatic esters, minimizing both specific acid and specific base catalysis.

  • CD Solubilization: Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in the buffer to a final concentration of 20% (w/v).

  • Polymer Addition (The Ternary Agent): Add 0.1% (w/v) Hydroxypropyl Methylcellulose (HPMC) to the solution and stir overnight.

  • Drug Incorporation: Add an excess amount of the compound (e.g., 10 mg/mL) to the CD/polymer solution.

  • Equilibration: Shake the suspension at 300 rpm at 25°C for 48 hours.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed drug. (Do not use Nylon filters, as they can bind lipophilic drugs).

  • Quantification: Assay the filtrate via HPLC-UV to determine the exact solubilized concentration before proceeding to in vivo studies.

References

  • Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. PMC - NIH.
  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC - NIH.
  • Solubilization techniques used for poorly water-soluble drugs. PMC - NIH.

Sources

Troubleshooting

Flash column chromatography purification of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Welcome to the Technical Support Center for the purification of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate . As a diester containing both an aromatic benzoate moiety and an aliphatic chain, this molecule presents unique chr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate . As a diester containing both an aromatic benzoate moiety and an aliphatic chain, this molecule presents unique chromatographic behaviors.

This guide is engineered for drug development professionals and synthetic chemists. It moves beyond basic instructions to explain the mechanistic causality behind each technique, ensuring your purification protocols are robust, scalable, and self-validating.

Architectural Overview & Purification Workflow

The following workflow maps the logical progression from initial method development to final fraction analysis.

PurificationWorkflow Start Crude Mixture Methyl 4-(5-ethoxy-5-oxopentyl)benzoate TLC TLC Optimization & Stability Target Rf: 0.15 - 0.35 Start->TLC CVCalc Calculate Column Volumes CV = 1 / Rf TLC->CVCalc Load Dry Loading onto Silica (Eliminates solvent effects) CVCalc->Load Flash Automated Flash Chromatography Gradient: Hexane / EtOAc Load->Flash Fractions Fraction Collection UV Detection (254 nm) Flash->Fractions QC Purity Validation (LC-MS / NMR) Fractions->QC

Workflow for the flash chromatography purification of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

Standard Operating Procedure (SOP): Self-Validating Purification Protocol

To guarantee high recovery and purity, every step in this protocol includes a mechanistic rationale (causality) and a built-in validation checkpoint.

Phase 1: Method Development & Stability Validation

  • Solvent Scouting: Spot the crude mixture on normal-phase silica Thin Layer Chromatography (TLC) plates. Evaluate a standard solvent system like Hexane/Ethyl Acetate. Causality: Paraffinic solvents like hexane provide no selectivity and act only to dilute the polar solvent's concentration, while the polar modifier (Ethyl Acetate) dictates the separation dynamics[1].

  • Self-Validating Stability Test: Esters can occasionally undergo hydrolysis on acidic silica. Validate stability before committing your batch to the column. Spot the compound on a TLC plate, let it incubate in the fume hood for 2 hours, and then develop it. If new spots appear, the compound is degrading on the silica gel[2].

  • Rf to CV Conversion: Adjust the solvent ratio until the target diester reaches an Rf value between 0.15 and 0.35. Convert this to Column Volumes (CV) using the formula CV=1/Rf . This optimal Rf range corresponds to a CV range of 2.8 to 6.7, ensuring sufficient retention without excessive diffusion[3].

Phase 2: Column Preparation and Dry Loading

  • Sample Preparation: Dissolve the crude mixture in a highly volatile solvent (e.g., Dichloromethane). Add loose silica gel equal to 2–3 times the crude mass.

  • Evaporation: Evaporate the solvent under reduced pressure to create a free-flowing powder.

  • Column Loading: Load this powder into a solid load cartridge. Causality: Liquid loading with a solvent stronger than the initial mobile phase causes the sample to streak down the column before the gradient even begins. Dry loading eliminates injection solvent effects, ensuring a tight initial band and maximizing resolution.

Phase 3: Automated Flash Chromatography Execution

  • Equilibration: Equilibrate the silica column with 3 CVs of the initial weak solvent (e.g., 100% Hexane).

  • Gradient Elution: Program a gradient starting from 0% EtOAc, ramping up to the optimized percentage determined in Phase 1 over 10–15 CVs.

  • Detection: Set the primary UV detector to 254 nm. Causality: While the aliphatic ester chain is UV-transparent, the benzoate moiety provides a strong π→π∗ transition at 254 nm, allowing for highly sensitive real-time fraction triggering.

Quantitative Data & Method Parameters

Use the following empirically derived parameters to scale and optimize your purification.

ParameterValue / TargetMechanistic Impact on Purification
Optimal TLC Rf 0.15 – 0.35Ensures the diester elutes within a reasonable timeframe while completely separating from the solvent front[3].
Target Column Volume (CV) 2.8 – 6.7 CVDirect mathematical translation of Rf ( CV=1/Rf ). Prevents excessive solvent consumption and peak broadening[3].
Silica to Sample Ratio (Easy) 30:1 to 50:1 (w/w)Suitable for crude mixtures where the Δ Rf > 0.2 between the target diester and the closest impurity[4].
Silica to Sample Ratio (Hard) Up to 120:1 (w/w)Required for closely eluting impurities ( Δ Rf < 0.1), such as structurally similar monoester byproducts[4].
UV Detection Wavelength 254 nmTargets the aromatic ring of the benzoate group, bypassing the need for ELSD detection.

Troubleshooting Guide

Q: My target diester is co-eluting with a structurally similar monoester impurity. Adjusting the Hexane/EtOAc ratio isn't helping. How can I improve resolution? A: If adjusting the ratio of your current solvent system does not resolve the peaks, you must change the selectivity of your polar modifier. Chromatographic solvents are classified into specific selectivity groups. Ethyl acetate belongs to Group VIa. To fundamentally alter the relative retention times of the compounds, switch to a solvent from a different group, such as Dichloromethane (Group V) or Toluene (Group VII)[1].

Q: I am experiencing poor recovery of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate from the column. Where did my compound go? A: Low recovery is caused by either irreversible adsorption or on-column decomposition. Apply a self-validating check: flush the column with a highly polar solvent (e.g., 100% Methanol)[2]. If the compound elutes, your initial gradient was simply not polar enough. If it does not elute, it has likely degraded on the acidic silica. Verify this using the TLC stability test described in the SOP[2]. If degradation is confirmed, deactivate your silica by adding 1% Triethylamine (Et3N) to your mobile phase.

Q: The peaks on the UV chromatogram are broad and tailing severely. What is the root cause? A: Tailing in neutral esters is typically a mass transfer issue or a result of sample overloading. If your sample mass exceeds the column's capacity (refer to the 30:1 to 120:1 ratio guidelines), the initial loading band will be too wide[4]. Alternatively, if you bypassed the dry-loading step and injected the sample dissolved in a strong solvent (like pure EtOAc or DCM), the compound will streak down the column. Always use dry loading for complex or closely eluting mixtures.

Frequently Asked Questions (FAQs)

Q: Can I use Thin Layer Chromatography (TLC) data to directly program an automated flash system? A: Yes. The retention factor (Rf) on a TLC plate is inversely proportional to the Column Volume (CV) required to elute the compound on a flash column ( CV=1/Rf ). Modern automated systems use this mathematical relationship to convert your TLC solvent ratio directly into an optimized gradient method[3].

Q: Is it necessary to use an Evaporative Light Scattering Detector (ELSD) for this compound? A: No. While purely aliphatic esters lack strong chromophores and often require ELSD or low-wavelength UV (e.g., 210 nm), Methyl 4-(5-ethoxy-5-oxopentyl)benzoate contains a benzoate ring. This aromatic system is highly UV-active at 254 nm, making standard UV detection perfectly sufficient.

Q: Can I scale this method directly from a 4g analytical cartridge to a 120g preparative cartridge? A: Yes, provided you maintain two constants: the Column Volume (CV) gradient profile and the sample-to-silica mass ratio. Because CV is a volumetric measurement normalized to the size of the column, gradients programmed in CVs are perfectly linearly scalable.

References

  • BUCHI. "All you need to know about using TLC data for flash method optimization".[Link]

  • Biotage. "Using TLC to Scout Flash Chromatography Solvents".[Link]

  • OpenOChem Learn. "Flash Chromatography".[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Methyl 4-(5-ethoxy-5-oxopentyl)benzoate and Structurally Similar Diesters as PVC Plasticizers

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of polymer science and formulation, the quest for high-performance, safe, and reliable plasticizers is paramount. This guide offers...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of polymer science and formulation, the quest for high-performance, safe, and reliable plasticizers is paramount. This guide offers an in-depth technical comparison of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, a novel aromatic-aliphatic diester, with a range of structurally similar compounds. By examining the interplay between molecular structure and plasticizing efficacy, this document serves as a crucial resource for researchers and professionals in material science and chemical development.

Introduction: The Role of Diesters in Polymer Modification

Diesters are a versatile class of organic compounds extensively used as plasticizers, particularly for polyvinyl chloride (PVC). Their primary function is to increase the flexibility, durability, and workability of the polymer by embedding themselves between the rigid polymer chains, thereby reducing intermolecular forces. The performance of a diester plasticizer is intricately linked to its molecular architecture, including the nature of the acid and alcohol moieties, chain length, and the presence of aromatic or aliphatic groups.

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is a unique diester featuring both an aromatic (benzoate) and an aliphatic (pentanoate) component. This hybrid structure suggests a potential balance of properties, including efficient solvation of the polymer matrix, good permanence, and desirable mechanical characteristics. This guide will dissect these attributes by comparing them with other commercially relevant and structurally related diesters.

Structure-Performance Relationships in Diester Plasticizers

The efficacy of a diester plasticizer is not determined by a single property but by a complex interplay of its structural features. Understanding these relationships is key to designing and selecting the optimal plasticizer for a specific application.

Key Structural Determinants:

  • Aromatic vs. Aliphatic Content: Aromatic groups, such as the benzoate moiety in our target molecule, generally enhance compatibility with PVC and contribute to good thermal stability.[1] Aliphatic chains, on the other hand, are crucial for imparting low-temperature flexibility.[2][3] The balance between these two components is a critical factor in the overall performance profile.

  • Alkyl Chain Length: The length of the aliphatic chain influences several properties. Longer chains tend to improve low-temperature performance but can decrease compatibility and increase migration.[4][5] Shorter chains can lead to higher volatility and reduced permanence.[6]

  • Branching: Branched alkyl chains can improve compatibility and reduce migration compared to their linear counterparts of similar molecular weight.[5] However, extensive branching can sometimes hinder plasticizing efficiency.

  • Molecular Weight: Higher molecular weight plasticizers generally exhibit lower volatility and reduced migration, which is crucial for applications requiring long-term stability and safety.[7][8]

The structure of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, with its methyl benzoate head and a linear C5 aliphatic ester tail, suggests a profile that balances the solvating power of an aromatic ester with the flexibility imparted by the aliphatic chain.

Diagram: Key Structural Features of Diester Plasticizers

G cluster_0 Diester Structure cluster_1 Performance Metrics A Aromatic/Aliphatic Ratio E Plasticizing Efficiency (Tg reduction) A->E Compatibility & Stability H Thermal Stability A->H B Alkyl Chain Length B->E Low-Temp. Flexibility G Permanence (Migration, Volatility) B->G Volatility C Branching C->G Migration Resistance D Molecular Weight D->G Permanence F Mechanical Properties (Flexibility, Strength) E->F

Caption: Interrelationship of diester structural features and their impact on key performance metrics as a plasticizer.

Comparative Analysis of Physicochemical and Performance Properties

While direct experimental data for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is not extensively available in public literature, we can infer its likely performance by comparing the known properties of structurally analogous diesters. The following tables provide a comparative overview of key physicochemical and performance data for selected aromatic, aliphatic, and aromatic-aliphatic diesters.

Table 1: Physicochemical Properties of Selected Diesters

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Methyl 4-(5-ethoxy-5-oxopentyl)benzoate 1956328-26-9 C15H20O4 264.32
Diethyl Phthalate (DEP)84-66-2C12H14O4222.24
Di(2-ethylhexyl) Phthalate (DEHP)117-81-7C24H38O4390.56
Diethyl Adipate (DEA)141-28-6C10H18O4202.25
Di(2-ethylhexyl) Adipate (DEHA)103-23-1C22H42O4370.57
Dimethyl Terephthalate (DMT)120-61-6C10H10O4194.19
Di(2-ethylhexyl) Terephthalate (DEHT)6422-86-2C24H38O4390.56
Dipropylene Glycol Dibenzoate (DPGDB)27138-31-4C20H22O5342.39

Data compiled from various chemical databases and supplier information.

Table 2: Comparative Performance of Structurally Similar Plasticizers in PVC (Typical Values at 40 phr)

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Low-Temperature Flexibility (°C, Clash & Berg)
Di(2-ethylhexyl) Phthalate (DEHP)Aromatic (Phthalate)18.535080-40
Di(2-ethylhexyl) Adipate (DEHA)Aliphatic16.040075-60
Di(2-ethylhexyl) Terephthalate (DEHT)Aromatic (Terephthalate)19.033082-35
Dipropylene Glycol Dibenzoate (DPGDB)Aromatic (Benzoate)20.030085-20

Note: These are representative values and can vary depending on the specific PVC formulation and processing conditions.[3]

Based on its structure, Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is anticipated to exhibit:

  • Good Plasticizing Efficiency: The presence of the benzoate group should ensure good compatibility and solvation of PVC, leading to a significant reduction in the glass transition temperature (Tg).

  • Balanced Mechanical Properties: A favorable balance between tensile strength and elongation, characteristic of aromatic-aliphatic diesters.

  • Moderate Low-Temperature Flexibility: The C5 aliphatic chain is expected to provide better low-temperature performance than purely aromatic plasticizers like DPGDB, but likely not as pronounced as long-chain aliphatic plasticizers like DEHA.

  • Good Permanence: With a molecular weight of 264.32 g/mol , it is expected to have lower volatility than smaller esters like Diethyl Phthalate. Its migration resistance will depend on the overall polarity and interaction with the PVC matrix.

Experimental Protocols for Performance Evaluation

To empirically validate the performance of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate and other diesters, a standardized set of experimental protocols is essential. The following section details the methodologies for key performance assessments in a PVC formulation.

Diagram: Workflow for Plasticizer Performance Evaluation

G cluster_0 Formulation & Processing cluster_1 Performance Testing A PVC Resin Compounding with Plasticizer B Milling and Pressing into Sheets A->B C Mechanical Testing (ASTM D638) B->C D Hardness Testing (ASTM D2240) B->D E Thermal Analysis (DSC for Tg) B->E F Migration & Volatility Testing B->F

Caption: A streamlined workflow for the experimental evaluation of plasticizer performance in PVC.

Preparation of Plasticized PVC Samples

Objective: To prepare standardized PVC sheets with a defined concentration of the plasticizer for subsequent testing.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (e.g., Methyl 4-(5-ethoxy-5-oxopentyl)benzoate)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

Protocol:

  • Compounding: In a two-roll mill, blend the PVC resin with the desired amount of plasticizer (typically expressed in parts per hundred of resin, phr), thermal stabilizer, and lubricant. The milling temperature should be maintained around 160-170°C.

  • Sheet Formation: Once a homogenous blend is achieved, press the material into sheets of uniform thickness using a hydraulic press at a temperature of 170-180°C and a pressure of approximately 10 MPa.

  • Conditioning: Condition the prepared sheets at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per ASTM standards.[3]

Mechanical Properties Assessment

Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and modulus of the PVC.

Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

Protocol:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC sheets according to the dimensions specified in ASTM D638.

  • Tensile Testing: Using a universal testing machine, apply a tensile load to the specimen at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

  • Data Analysis: Record the load and elongation throughout the test. From the resulting stress-strain curve, determine the tensile strength at break, elongation at break, and Young's modulus.

Hardness Measurement

Objective: To measure the indentation hardness of the plasticized PVC, which is an indicator of plasticizer efficiency.

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

Protocol:

  • Measurement: Use a Shore A durometer to measure the hardness of the conditioned PVC sheets.

  • Procedure: Press the durometer foot firmly against the specimen, ensuring it is parallel to the surface. Take the reading within one second of firm contact.

  • Reporting: Report the average of at least five measurements taken at different points on the specimen.

Thermal Analysis

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC, a key indicator of plasticizing efficiency.

Method: Differential Scanning Calorimetry (DSC)

Protocol:

  • Sample Preparation: Cut a small sample (5-10 mg) from the conditioned PVC sheet and place it in an aluminum DSC pan.

  • DSC Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. A typical temperature range would be from -80°C to 120°C.

  • Data Interpretation: The Tg is identified as a step-change in the heat flow curve. A lower Tg indicates a more efficient plasticizer.[9]

Migration and Volatility Testing

Objective: To assess the permanence of the plasticizer within the PVC matrix.

Methods:

  • Activated Carbon Volatility Test (ASTM D1203): Measures the weight loss of a plasticized PVC sample after being in contact with activated carbon at an elevated temperature (e.g., 70°C) for a specified time.

  • Solvent Extraction Test: Measures the weight loss of a plasticized PVC sample after immersion in a specific solvent (e.g., hexane, soapy water) for a defined period at a controlled temperature.

General Protocol:

  • Initial Weighing: Accurately weigh the conditioned PVC specimens.

  • Exposure: Expose the specimens to the specified conditions (activated carbon or solvent).

  • Final Weighing: After the exposure period, clean and dry the specimens and weigh them again.

  • Calculation: The percentage of weight loss corresponds to the amount of plasticizer that has migrated or volatilized.

Synthesis of Methyl 4-(alkoxycarbonylalkyl)benzoates

For researchers interested in synthesizing Methyl 4-(5-ethoxy-5-oxopentyl)benzoate and its analogs, a general synthetic route can be adapted from established esterification procedures.

Diagram: General Synthesis Pathway

G A 4-Alkylbenzoic Acid D Methyl 4-Alkylbenzoate A->D Fischer Esterification B Methanol B->D C Acid Catalyst (e.g., H2SO4) C->D G Methyl 4-(bromoalkyl)benzoate D->G Radical Bromination E Brominating Agent (e.g., NBS) E->G F Radical Initiator (e.g., AIBN) F->G J Methyl 4-(alkoxycarbonylalkyl)benzoate G->J Williamson Ether Synthesis Analog H Aliphatic Carboxylate Salt H->J I Nucleophilic Substitution I->J

Caption: A plausible multi-step synthesis route for Methyl 4-(alkoxycarbonylalkyl)benzoates.

A more direct approach involves the esterification of the corresponding dicarboxylic acid. For Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, this would involve the selective esterification of 4-(4-carboxybutyl)benzoic acid.

Protocol: Fischer Esterification of 4-Acetylbenzoic Acid (as an illustrative example for the synthesis of a methyl benzoate derivative) [10]

  • Dissolve 4-acetylbenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling, neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude methyl 4-acetylbenzoate.

  • Purify the product by column chromatography or recrystallization as needed.

This general procedure can be adapted for the synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, likely starting from a suitable precursor like 4-(5-oxopentyl)benzoic acid followed by further modifications.

Safety and Toxicological Considerations

A critical aspect of modern plasticizer development is the assessment of their toxicological profile. Traditional phthalate plasticizers, such as DEHP, have faced scrutiny due to concerns about their potential endocrine-disrupting effects.[11][12] Benzoate esters are generally considered to have a more favorable toxicological profile.[6] However, comprehensive toxicological data, including studies on leaching and potential health impacts, are essential for any new plasticizer.[13][14] It is anticipated that the risk of leaching for Methyl 4-(5-ethoxy-5-oxopentyl)benzoate would be influenced by its molecular weight and polarity, with higher molecular weight generally correlating with lower migration.[15]

Conclusion

Methyl 4-(5-ethoxy-5-oxopentyl)benzoate represents a promising class of aromatic-aliphatic diester plasticizers. Its unique molecular structure is predicted to offer a well-rounded performance profile, combining the excellent compatibility and thermal stability of aromatic esters with the low-temperature flexibility of aliphatic esters. While direct experimental data is currently limited, a comparative analysis with structurally similar diesters provides a strong foundation for predicting its efficacy.

This guide has outlined the key structure-performance relationships, provided a framework for comparative analysis, and detailed the necessary experimental protocols for a thorough evaluation. For researchers and formulators, Methyl 4-(5-ethoxy-5-oxopentyl)benzoate and its analogs present a fertile ground for the development of next-generation, high-performance, and safer plasticizers for a wide range of polymer applications. Further empirical studies are warranted to fully elucidate the performance characteristics of this specific molecule and to validate its potential as a valuable alternative to conventional plasticizers.

References

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migr
  • How to Reduce Plasticizer Migr
  • A general strategy for enhancing the migration resistance of plasticizer in poly(vinyl chloride). (2025). Royal Society of Chemistry.
  • Plasticizers: Types, Uses, Classification, Selection & Regul
  • A Modified 3D-QSAR Model Based on Ideal Point Method and Its Application in the Molecular Modification of Plasticizers with Flame Retardancy and Eco-Friendliness. (2020). PubMed.
  • Plasticizer Migration: Causes, Effects, and Prevention Tips. (2026). The Chemical Company.
  • Migration of phthalate and non-phthalate plasticizers from polyvinyl chloride (PVC)
  • New benzoate plasticizers for polyvinyl chloride: Introduction and performance example. (n.d.). Wiley Online Library.
  • A Modified 3D-QSAR Model Based on Ideal Point Method and Its Application in the Molecular Modification of Plasticizers with Flame Retardancy and Eco-Friendliness. (2020). MDPI.
  • (PDF) A Modified 3D-QSAR Model Based on Ideal Point Method and Its Application in the Molecular Modification of Plasticizers with Flame Retardancy and Eco-Friendliness. (2025).
  • Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives. (n.d.). PMC.
  • Designing bio-based plasticizers: Effect of alkyl chain length on plasticization properties of isosorbide diesters in PVC blends. (2025).
  • Surface Modification Strategies to Inhibit Plasticizer Migr
  • Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succin
  • Phthalate-free Plasticizers in PVC. (n.d.). Healthy Building Network.
  • Influence of Structure on Chemical and Thermal Stability of Aliphatic Diesters. (n.d.).
  • Choosing the Right Plasticizer for PVC: A Comprehensive Guide. (2025). BASTONE.
  • Phthalates and Non-Phthalate Plasticizers and Thyroid Dysfunction: Current Evidence and Novel Strategies to Reduce Their Spread in Food Industry and Environment. (2025). MDPI.
  • A Comparative Analysis of Adipate Plasticizers in Polyvinyl Chloride (PVC). (n.d.). Benchchem.
  • A potentially general approach to aliphatic ester-derived PVC plasticizers with suppressed migration as sustainable alternatives to DEHP. (2019). Royal Society of Chemistry.
  • New QSAR Models to Predict Human Transthyretin Disruption by Per- and Polyfluoroalkyl Substances (PFAS)
  • Benzoate/alkanoate ester compositions. (n.d.).
  • QSAR models for the (eco-)toxicological characterization and prioritization of emerging pollutants: case studies and potential a. (n.d.). Insubria.
  • Experiment 11: PVC - Influence of plasticizer content and testing temperature. (n.d.). University of Southern Mississippi.
  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2024). MDPI.
  • Influence of structure on chemical and thermal stability of aliph
  • Designing greener plasticizers: Effects of alkyl chain length and branching on the biodegradation of male
  • Designing green plasticizers: Influence of alkyl chain length on biodegradation and plasticization properties of succinate based plasticizers. (n.d.).
  • An In-depth Technical Guide to the Synthesis of Methyl 4-(sulfamoylmethyl)
  • Evaluating the plasticization process of different soft-PVC samples. (n.d.). Thermo Fisher Scientific.
  • On the thermal stability of some aromatic-aliphatic polyimides (2015). (n.d.). SciSpace.
  • Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. (n.d.). Semantic Scholar.
  • Evaluation of the Thermal Stability of Thermoplastic Bio-Polyesters and the Effect of Thermal Stabilizers Using Multi-Step Torque Rheometry Tests. (2026). MDPI.
  • Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. (2018). MDPI.
  • Development of a Highly Efficient Environmentally Friendly Plasticizer. (2022). MDPI.
  • The Function and Selection of Ester Plasticizers. (n.d.). Hallstar Industrial.
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  • The Impact of Plasticizer Levels in Hardening PVC Plastic. (2024).
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  • Synthesis of methyl benzoate intensified by p-toluenesulfonic acid-based deep eutectic solvents. (n.d.). Royal Society of Chemistry.
  • Preparation of Methyl Benzo
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Evaluating Plasticizers for Elastomers Used in High-Temperature Applic
  • Plasticizer-Brochure.pdf. (n.d.). Unknown Source.

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Comparative

Benchmarking Methyl 4-(5-ethoxy-5-oxopentyl)benzoate in cross-coupling reactions

Benchmarking Catalyst Efficiency: Synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate via Alkyl-Aryl Cross-Coupling As a Senior Application Scientist, I frequently utilize specific benchmark molecules to stress-test new...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalyst Efficiency: Synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate via Alkyl-Aryl Cross-Coupling

As a Senior Application Scientist, I frequently utilize specific benchmark molecules to stress-test new catalytic systems before deploying them in complex drug development pipelines. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is an exceptional benchmark target. Structurally, it consists of an aryl methyl ester coupled to an unactivated aliphatic chain that terminates in an ethyl ester.

Synthesizing this molecule via C(sp2)−C(sp3) cross-coupling evaluates a catalyst’s performance across three critical vectors:

  • Suppression of β -Hydride Elimination: The 5-carbon alkyl chain is unactivated and prone to rapid β -hydride elimination.

  • Chemoselectivity: The presence of both methyl and ethyl esters tests the system's ability to avoid transesterification, ester reduction, or unwanted nucleophilic attack.

  • Mild Condition Tolerance: The acidic α -protons adjacent to the ethyl ester require a catalytic system that operates without harsh, enolizing bases.

This guide objectively compares modern cross-coupling methodologies—specifically Negishi, Suzuki-Miyaura, and Ni-catalyzed reductive couplings—using this molecule as the ultimate standard for functional group tolerance.

Section 1: Mechanistic Causality in Alkyl-Aryl Couplings

To understand why traditional catalysts fail at synthesizing Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, we must examine the causality within the catalytic cycle. The cross-coupling of an aryl electrophile with an alkyl nucleophile proceeds through oxidative addition, transmetalation, and reductive elimination.

However, once the Aryl-Pd(II)-Alkyl intermediate is formed, a kinetic race begins. If reductive elimination is slow, the palladium center will interact with the β -hydrogens of the 5-ethoxy-5-oxopentyl chain. This results in β -hydride elimination, yielding unwanted alkene byproducts and a reduced arene[1]. Modern catalyst design solves this by utilizing sterically demanding ligands (like bulky N-heterocyclic carbenes or dialkylbiaryl phosphines) that compress the bond angle between the aryl and alkyl groups on the metal center, artificially accelerating reductive elimination.

CatalyticCycle Pd0 Pd(0) L(n) Active Catalyst OA Oxidative Addition (Methyl 4-bromobenzoate) Pd0->OA PdII_1 Aryl-Pd(II)-Br OA->PdII_1 TM Transmetalation (Alkyl-Zn or Alkyl-B) PdII_1->TM PdII_2 Aryl-Pd(II)-Alkyl TM->PdII_2 RE Reductive Elimination (Product Formation) PdII_2->RE Fast (Bulky Ligands) BHE β-Hydride Elimination (Side Reaction) PdII_2->BHE Slow (Unoptimized) RE->Pd0 Catalyst Regeneration Product Methyl 4-(5-ethoxy-5- oxopentyl)benzoate RE->Product Alkene Alkene Byproduct + Reduced Arene BHE->Alkene

Fig 1: Catalytic cycle of alkyl-aryl coupling highlighting the competing β-hydride elimination.

Section 2: Catalyst Benchmarking & Performance Data

We benchmarked four distinct catalytic systems for the synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate. The electrophile was consistently methyl 4-bromobenzoate. The nucleophile varied based on the coupling methodology (organozinc for Negishi, alkylboronic ester for Suzuki-Miyaura, or alkyl bromide for Ni-catalyzed reductive coupling).

  • Pd(PPh3​)4​ (Baseline): Represents traditional unoptimized systems. It fails catastrophically due to massive β -hydride elimination.

  • RuPhos Pd G3: A third-generation Buchwald precatalyst[2]. Highly effective for Suzuki-Miyaura couplings, utilizing the bulky RuPhos ligand to enforce rapid reductive elimination while tolerating the ester groups.

  • Pd-PEPPSI-IPr: A well-defined N-heterocyclic carbene (NHC) precatalyst[3]. The "throw-away" 3-chloropyridine ligand stabilizes the Pd(II) center, while the massive diisopropylphenyl groups on the NHC ligand drive Negishi couplings with near-perfect chemoselectivity[4].

  • NiCl 2​ ·glyme / dtbbpy: A base-free, nickel-catalyzed cross-electrophile coupling system[5]. Excellent for avoiding ester hydrolysis entirely, though slightly lower yielding due to homocoupling side-reactions.

Quantitative Benchmarking Data
Catalyst SystemCoupling MethodologyYield (%) β -Hydride Elimination (%)Chemoselectivity (Esters Intact %)
Pd(PPh3​)4​ Negishi12>7598
RuPhos Pd G3 Suzuki-Miyaura84<595
Pd-PEPPSI-IPr Negishi92 <2 99
NiCl 2​ ·glyme / dtbbpy Reductive (Alkyl-Br)781099

Conclusion:Pd-PEPPSI-IPr under Negishi conditions is the superior catalytic system for this transformation, offering the highest yield and near-total suppression of β -hydride elimination without compromising the integrity of the dual esters.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following step-by-step methodology describes the optimized Negishi coupling using Pd-PEPPSI-IPr. Every step contains a built-in validation mechanism to prevent downstream failures.

Objective: Synthesize Methyl 4-(5-ethoxy-5-oxopentyl)benzoate from methyl 4-bromobenzoate and (5-ethoxy-5-oxopentyl)zinc(II) bromide.

Step 1: Reagent Preparation & Titration (Self-Validation)

  • Action: Prepare the organozinc reagent by inserting Zn dust into ethyl 5-bromopentanoate in anhydrous THF. Titrate the resulting zincate using a standard iodine solution prior to use.

  • Causality: Alkylzinc reagents degrade over time. Exact stoichiometry (1.1 equiv of Zn reagent) is critical. Excess zinc promotes homocoupling; a deficit stalls the reaction and leaves unreacted aryl bromide. Titration acts as a mandatory self-validation step.

Step 2: Catalyst Activation

  • Action: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with methyl 4-bromobenzoate (1.0 mmol) and Pd-PEPPSI-IPr (0.02 mmol, 2 mol%).

  • Causality: While Pd-PEPPSI-IPr is uniquely air-stable[3], conducting the dry setup in a glovebox prevents ambient moisture from prematurely hydrolyzing the highly sensitive organozinc reagent upon its addition.

Step 3: Cross-Coupling Execution

  • Action: Add anhydrous THF (3.0 mL) to the flask. Dropwise, add the titrated (5-ethoxy-5-oxopentyl)zinc(II) bromide (1.1 mmol) at room temperature. Heat the reaction to 60 °C for 4 hours.

  • Causality: The bulky IPr ligand forces a rapid reductive elimination. The mild heating (60 °C) provides enough energy to overcome the activation barrier of transmetalation without inducing thermal degradation of the esters[4].

Step 4: Chemoselective Quench

  • Action: Cool to room temperature and quench the reaction strictly with saturated aqueous NH4​Cl .

  • Causality: A neutral/mildly acidic buffer is mandatory. Using standard harsh quenches (like NaOH or HCl) will hydrolyze the methyl and ethyl esters, ruining the chemoselectivity benchmark and generating carboxylic acid impurities.

Section 4: Analytical Workflow & Validation

Proving the success of this benchmark requires a strict analytical workflow to differentiate the desired product from its isomers.

AnalyticalWorkflow Setup 1. Schlenk Setup (Anhydrous) Reaction 2. Cross-Coupling (Pd-PEPPSI-IPr) Setup->Reaction Quench 3. Aqueous Quench (NH4Cl Buffer) Reaction->Quench GCMS 4. GC-MS Analysis (Isomer Check) Quench->GCMS NMR 5. 1H/13C NMR (Ester Integrity) GCMS->NMR

Fig 2: Self-validating experimental and analytical workflow for cross-coupling ester substrates.

Analytical Causality:

  • GC-MS: Used immediately post-quench. The primary goal is to scan for mass fragments corresponding to β -hydride elimination (alkene formation, M-2). If the catalyst failed, a distinct peak for methyl 4-(5-ethoxy-5-oxopent-4-enyl)benzoate will appear.

  • 1 H NMR: Used on the purified product to confirm chemoselectivity. The presence of a sharp singlet at ~3.90 ppm confirms the aryl methyl ester is intact, while a quartet at ~4.12 ppm and a triplet at ~1.25 ppm confirm the aliphatic ethyl ester survived the coupling conditions without transesterification.

Sources

Validation

A Tale of Two Scaffolds: A Comparative Guide to Methyl 4-(5-ethoxy-5-oxopentyl)benzoate and Ethyl Benzoate Derivatives in Drug Discovery

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. From simple, potent pharmacophores to complex, multi-functional constructs, the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of therapeutic success. From simple, potent pharmacophores to complex, multi-functional constructs, the chemical architecture of a drug candidate dictates its interaction with biological targets and its journey through the body. This guide provides an in-depth comparison of two distinct benzoate-based structural motifs: the elaborate methyl 4-(5-ethoxy-5-oxopentyl)benzoate scaffold and the more conventional ethyl benzoate derivatives .

Through a critical analysis of their inherent properties and strategic applications, we will explore how these seemingly related structures represent divergent philosophies in drug design. This guide will delve into their respective roles as simple pharmacophores, prodrugs, and bifunctional molecules, supported by experimental data and detailed protocols to inform the research and development process.

Section 1: Deconstructing the Scaffolds: Core Properties and Design Rationale

The fundamental difference between methyl 4-(5-ethoxy-5-oxopentyl)benzoate and a typical ethyl benzoate derivative lies in their structural complexity and, consequently, their intended roles in a drug molecule.

1.1. The Simple Elegance of Ethyl Benzoate Derivatives

Ethyl benzoate and its derivatives are characterized by a benzene ring attached to an ethyl ester. This core structure is often the pharmacophore itself or a simple modification of a known active molecule. Their utility in drug discovery is primarily in two areas:

  • Direct-Acting Pharmacophores: The substituted benzoate ring can directly interact with a biological target. A prime example is Benzocaine (ethyl 4-aminobenzoate) , a widely used topical local anesthetic. Here, the ethyl benzoate moiety is the core structure responsible for blocking voltage-gated sodium channels in nerve membranes, leading to the anesthetic effect.[1] The structure-activity relationship (SAR) of benzocaine derivatives has been extensively studied, revealing that modifications to the aromatic ring and the ethyl group can modulate potency and duration of action.[2][3]

  • Simple Prodrugs: An ethyl ester can be appended to a known drug containing a carboxylic acid to enhance its lipophilicity and, consequently, its membrane permeability and oral bioavailability. Once absorbed, the ester is cleaved by ubiquitous esterase enzymes in the plasma and tissues to release the active carboxylic acid-containing drug.[4]

1.2. The Multifaceted Nature of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

The structure of methyl 4-(5-ethoxy-5-oxopentyl)benzoate is significantly more intricate. It features a central phenyl ring with a methyl ester at one end and a five-carbon chain terminating in an ethyl ester at the other. This architecture strongly suggests a role beyond that of a simple pharmacophore. It is likely designed as a bifunctional linker or a linker-prodrug combination .[5][6]

The key components of this scaffold and their likely functions are:

  • Methyl Benzoate Moiety: This could serve as an attachment point for a pharmacophore targeting a specific protein.

  • Pentyl Chain: This flexible alkyl chain acts as a spacer, allowing for optimal positioning of two different molecular entities. The length and composition of such linkers are critical for the efficacy of bifunctional molecules.[7]

  • Ethyl Ester Terminus: This can function as a second attachment point for another molecule (e.g., a ligand for another protein) or as a prodrug moiety to be hydrolyzed, potentially triggering the release of an active compound.

This bifunctional nature allows for the creation of more complex therapeutic agents, such as:

  • PROteolysis TArgeting Chimeras (PROTACs): These molecules consist of two ligands connected by a linker. One ligand binds to a target protein, and the other recruits an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein.[5][6]

  • Dual-Target Inhibitors: The two ends of the molecule can be designed to bind to two different biological targets, which can be advantageous in treating complex diseases.[8]

The following diagram illustrates the conceptual difference between a simple pharmacophore and a bifunctional molecule.

G cluster_0 Simple Pharmacophore (e.g., Ethyl Benzoate Derivative) cluster_1 Bifunctional Molecule (e.g., utilizing the topic scaffold) a Ethyl Benzoate Derivative b Biological Target a->b Direct Binding & Activity c Pharmacophore 1 d Linker (e.g., pentyl chain) c->d f Target 1 c->f Binding e Pharmacophore 2 (or Prodrug moiety) d->e g Target 2 e->g Binding/Activation

Caption: Conceptual comparison of a simple pharmacophore versus a bifunctional molecule.

Section 2: Comparative Performance and Experimental Data

A direct experimental comparison between methyl 4-(5-ethoxy-5-oxopentyl)benzoate and a specific ethyl benzoate derivative is challenging due to the lack of publicly available biological data for the former. However, we can compare the performance of various ethyl benzoate derivatives in different therapeutic areas to understand their potential and limitations, which can then be contrasted with the strategic advantages of a bifunctional approach.

Ethyl Benzoate Derivatives in Action: A Data-Driven Overview

The following tables summarize the biological activities of representative ethyl benzoate derivatives.

Table 1: Antimicrobial Activity of Ethylparaben Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Ethylparaben Hydrazide-Hydrazone 3gStaphylococcus aureus (ATCC 29213)2[9][10]
Ethylparaben Hydrazide-Hydrazone 3bCandida albicans (ATCC 10231)64[9][10]
EthylparabenPseudomonas stutzeri400-1000[11]
EthylparabenPseudomonas aeruginosa400-1000[11]

Table 2: Anticancer Activity of Ethyl Benzoate Derivatives

CompoundCell LineActivity MetricValueReference
Ethyl 4-[(4-methylbenzyl)oxy] benzoateEhrlich Ascites Carcinoma (EAC)% Growth Inhibition (in vivo, 1.0 mg/kg)58.98[12]
Ethyl 4-[(4-methylbenzyl)oxy] benzoateHuman Breast Cancer (MCF-7)Dose-dependent growth reduction-[12]
Benzoate Derivative 1Human Lung Cancer (A549)IC50 (µM)10-50[13]
Benzoate Derivative 3Human Lung Cancer (A549)IC50 (µM)10-50[13]

Table 3: Anti-inflammatory Activity of Benzoate Ester Prodrugs

ProdrugParent DrugEnzyme TargetIC50 (µM)Reference
Indomethacin Ester 3IndomethacinCOX-20.42[14]
Ibuprofen Hydroxamic Acid Ester 5IbuprofenCOX-20.63[14]
Paracetamol-Ibuprofen EsterParacetamol & IbuprofenCOX-10.53 µg/mL[15]
Paracetamol-Ibuprofen EsterParacetamol & IbuprofenCOX-22.208 µg/mL[15]

These data highlight that simple ethyl benzoate derivatives can exhibit potent biological activity. However, their action is typically limited to a single target.

The Strategic Advantage of the Methyl 4-(5-ethoxy-5-oxopentyl)benzoate Scaffold

While lacking direct data, the bifunctional nature of the methyl 4-(5-ethoxy-5-oxopentyl)benzoate scaffold offers several strategic advantages:

  • Enhanced Selectivity and Potency: By simultaneously engaging two targets, bifunctional molecules can achieve higher potency and selectivity than monospecific compounds.[5]

  • Novel Mechanisms of Action: PROTACs, for example, induce protein degradation rather than just inhibition, offering a new therapeutic modality.[6]

  • Overcoming Drug Resistance: By targeting multiple pathways or inducing protein degradation, these molecules may be effective against targets that have developed resistance to traditional inhibitors.

However, the complexity of such molecules also presents challenges, including a larger molecular weight which can negatively impact pharmacokinetic properties (the "rule of 5" is often not applicable), and more complex synthesis and optimization processes.[9]

Section 3: Experimental Protocols

To facilitate the comparative evaluation of these scaffolds, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of a Representative Ethyl Benzoate Derivative: Ethyl 4-Aminobenzoate (Benzocaine)

This protocol describes a standard Fischer esterification for the synthesis of benzocaine.

Materials:

  • 4-Aminobenzoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Sodium carbonate solution (10%)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, beakers, and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-aminobenzoic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.

  • After cooling to room temperature, slowly pour the reaction mixture into a beaker containing cold water.

  • Neutralize the solution by adding 10% sodium carbonate solution until the precipitation of the crude product is complete.

  • Collect the crude benzocaine by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an ethanol-water mixture.

  • Dry the purified crystals over anhydrous sodium sulfate.

  • Characterize the final product by melting point determination and spectroscopic methods (e.g., ¹H NMR, IR).

Synthesis of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

The synthesis of this bifunctional scaffold is more complex and typically involves multiple steps. A plausible synthetic route is outlined below.

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • Diethyl malonate

  • Sodium ethoxide

  • Potassium hydroxide

  • Dimethylformamide (DMF)

  • Hydrochloric acid

  • Thionyl chloride

  • Ethanol

Procedure:

  • Alkylation of Diethyl Malonate: React methyl 4-(bromomethyl)benzoate with diethyl malonate in the presence of a base like sodium ethoxide in a suitable solvent such as ethanol.

  • Hydrolysis and Decarboxylation: Hydrolyze the resulting diester with a base (e.g., potassium hydroxide) followed by acidification and heating to induce decarboxylation, yielding 4-(3-carboxypropyl)benzoic acid methyl ester.

  • Esterification: Convert the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with ethanol to form the final product, methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

  • Purify the final product using column chromatography.

  • Characterize the structure using spectroscopic techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

In Vitro Assay for Local Anesthetic Activity

This protocol describes a method to assess the local anesthetic activity of benzocaine derivatives using a frog sciatic nerve model.

Procedure:

  • Isolate the sciatic nerve from a frog and place it in a nerve chamber containing Ringer's solution.

  • Stimulate the nerve with a minimal electrical stimulus that elicits a muscle twitch and record the baseline response.

  • Replace the Ringer's solution with a solution of the test compound (e.g., a benzocaine derivative) at a specific concentration.

  • Continue to stimulate the nerve at regular intervals and record the time it takes for the muscle twitch to be completely blocked.

  • The time to blockade is an indicator of the onset of anesthetic action. The duration of action can be determined by washing the nerve with fresh Ringer's solution and recording the time it takes for the muscle twitch to return.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Procedure:

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

The following diagram illustrates a general workflow for the synthesis and biological evaluation of novel benzoate derivatives.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies a Starting Materials (e.g., Substituted Benzoic Acid) b Chemical Synthesis (e.g., Esterification) a->b c Purification (e.g., Chromatography) b->c d Structural Characterization (NMR, MS, IR) c->d e Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition) d->e f Determine Activity (e.g., IC50, MIC) e->f g Structure-Activity Relationship (SAR) Analysis f->g g->b Lead Optimization h Animal Models of Disease g->h i Pharmacokinetic & Pharmacodynamic Studies h->i j Toxicology Assessment i->j

Caption: A generalized workflow for the discovery and development of novel benzoate derivatives.

Section 4: Conclusion and Future Perspectives

The choice between a simple ethyl benzoate derivative and a more complex scaffold like methyl 4-(5-ethoxy-5-oxopentyl)benzoate is fundamentally a strategic one, dictated by the therapeutic goal.

  • Ethyl benzoate derivatives will continue to be valuable as direct-acting pharmacophores and for straightforward prodrug applications where a simple modification can significantly improve a drug's properties. Their ease of synthesis and well-understood SAR make them attractive for lead optimization.

  • The methyl 4-(5-ethoxy-5-oxopentyl)benzoate scaffold represents a more sophisticated approach, enabling the development of bifunctional molecules and advanced prodrugs. While synthetically more challenging, this strategy opens the door to novel therapeutic modalities and the ability to target previously "undruggable" proteins.

Future research will likely see a convergence of these approaches. The development of more efficient methods for synthesizing complex bifunctional molecules will be crucial. Furthermore, a deeper understanding of the interplay between linkers, pharmacophores, and their biological targets will enable the rational design of next-generation therapeutics with enhanced efficacy and safety profiles. For researchers in drug discovery, a thorough understanding of the principles behind both simple and complex scaffold design is essential for navigating the multifaceted challenges of developing new medicines.

References

  • İnce, U., & Han, M. İ. (2023). Investigation of Antimicrobial Activity of Some Ethylparaben Hydrazide-Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 20(1), 35–38. [Link]

  • İnce, U., & Han, M. İ. (2022). Investigation of the Antimicrobial Activity of Some Ethyl Paraben Hydrazide-Hydrazone Derivatives. Request PDF. [Link]

  • Gadd, M. S., & Crews, C. M. (2017). Unifying principles of bifunctional, proximity-inducing small molecules. Cell chemical biology, 24(9), 1063–1071. [Link]

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  • Hasan, S. M. F., et al. (2020). In Silico Analysis and Experimental Evaluation of Ester Prodrugs of Ketoprofen for Oral Delivery: With a View to Reduce Toxicity. ResearchGate. [Link]

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  • Ma, K., et al. (2014). New benzoate derivatives and hirsutane type sesquiterpenoids with antimicrobial activity and cytotoxicity from the solid-state fermented rice by the medicinal mushroom Stereum hirsutum. Science.gov. [Link]

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  • Das, U., et al. (2019). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. PubMed. [Link]

  • Wang, Y., et al. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. RSC Publishing. [Link]

  • PKSMP. (2021). SAR of Local Anaesthetics | Procaine, Lidocaine, Benzocaine | Structure | BP 501T | L~51. YouTube. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2015). Prodrugs of NSAIDs: A Review. The Open Medicinal Chemistry Journal, 9, 1-10. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

Comprehensive Safety and Operational Guide for Handling Methyl 4-(5-ethoxy-5-oxopentyl)benzoate As drug development professionals and synthetic chemists, we frequently encounter complex ester intermediates that require p...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling Methyl 4-(5-ethoxy-5-oxopentyl)benzoate

As drug development professionals and synthetic chemists, we frequently encounter complex ester intermediates that require precise handling to ensure both personnel safety and experimental integrity. Methyl 4-(5-ethoxy-5-oxopentyl)benzoate (C₁₅H₂₀O₄) is a bifunctional diester comprising both an aromatic methyl ester and an aliphatic ethyl ester. While it is not acutely toxic, its lipophilic nature and ester linkages dictate specific handling, personal protective equipment (PPE), and disposal protocols to mitigate dermal absorption, eye irritation, and environmental contamination.

This guide provides a self-validating operational framework, moving beyond basic safety sheets to explain the causality behind our laboratory practices.

Hazard Assessment & The Causality of Protection

Understanding the physicochemical properties of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate is critical for selecting the right safety measures.

  • Dermal Penetration & Material Degradation: The molecule's lipophilicity allows it to partition easily into the skin's stratum corneum. Standard latex gloves offer zero resistance to organic esters. While nitrile provides adequate splash protection, esters act as plasticizers that can swell and degrade thin nitrile matrices over time. Prolonged exposure requires heavier polymers.

  • Inhalation Risk: With a molecular weight of 264.32 g/mol , this compound has a low vapor pressure at room temperature. It does not present a severe ambient inhalation hazard unless it is heated, sonicated, or mechanically aerosolized during transfer.

  • Chemical Reactivity: As a diester, the compound is susceptible to hydrolysis under strong acidic or basic conditions, which can exothermically release methanol and ethanol.

Personal Protective Equipment (PPE) Matrix

To comply with[1], the following PPE must be strictly utilized. All selections are based on the compound's specific chemical compatibility.

PPE CategorySpecificationRationale / CausalityReplacement Frequency
Hand Protection Nitrile (≥4 mil) for splash; Butyl rubber or Laminate (Silver Shield) for prolonged contact.Esters degrade thin nitrile upon extended contact. Heavier polymers prevent solvent breakthrough.Immediately upon splash or every 2 hours of continuous bench work.
Eye Protection ANSI Z87.1-compliant chemical splash goggles.Prevents the capillary action of lipophilic liquids from spreading across the eye mucosa.N/A (Inspect for scratches or strap degradation daily).
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex) + closed-toe non-porous shoes.Mitigates skin exposure and protects against secondary flammability if the ester is mixed with volatile solvents.Launder weekly or immediately after a known chemical spill.
Respiratory N/A for standard benchwork. N95/P100 or half-mask organic vapor respirator if aerosolized outside a hood.Low vapor pressure minimizes ambient inhalation risk unless the compound is mechanically aerosolized.Per institutional respiratory protection program.

Step-by-Step Operational Protocol

Every protocol must be a closed, self-validating system. The following workflow ensures containment and traceability, adhering to the National Research Council's [2].

Phase 1: Preparation and Transfer

  • Verify Ventilation: Ensure the chemical fume hood has a certified, active face velocity of 80–120 feet per minute (fpm) before opening the primary container[3].

  • Don PPE: Equip standard PPE as outlined in the matrix. If handling volumes >500 mL, upgrade to butyl rubber gloves.

  • Secondary Containment: Transport the reagent bottle from the flammables/organics cabinet using a chemically resistant secondary carrier to prevent drop-spills.

  • In-Hood Transfer: Use a glass syringe with a metal needle or a glass pipette. Crucial: Avoid standard polystyrene serological pipettes, as the ester will etch the plastic, introducing polymer leachates into your assay.

Phase 2: Execution of Synthesis/Assay

  • Inert Atmosphere (If applicable): If conducting base-catalyzed hydrolysis or transesterification, purge the reaction vessel with Nitrogen or Argon to prevent oxidative side-reactions.

  • Temperature Control: Keep the compound away from open ignition sources. If heating is required, use a silicone oil bath or a dry heating block with a calibrated thermocouple.

Phase 3: Equipment Decontamination

  • Rinse: Flush all glass syringes and spatulas with a compatible volatile solvent (e.g., acetone or ethyl acetate) directly into the designated organic waste stream.

  • Wash: Submerge glassware in a standard alkaline laboratory detergent bath, followed by deionized water and final acetone rinses.

Workflow Visualization

Below is the logical workflow for the safe handling and lifecycle management of Methyl 4-(5-ethoxy-5-oxopentyl)benzoate.

G Start Retrieve Chemical (Secondary Container) PPE Don PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Airflow 80-120 fpm) PPE->Hood Process Execute Synthesis/Assay Hood->Process Spill Spill Detected? Process->Spill Decon Decontamination Protocol (Absorbent & Acetone) Spill->Decon Yes Waste Collect in Halogen-Free Organic Waste Spill->Waste No Decon->Waste End EPA Compliant Disposal Waste->End

Operational workflow for handling Methyl 4-(5-ethoxy-5-oxopentyl)benzoate from retrieval to disposal.

Spill Response & Emergency Logistics

In the event of a localized spill inside the fume hood, execute the following steps:

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill zone and prevent vapor escape.

  • Absorb: Cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels for large ester spills.

  • Neutralize/Clean: Once absorbed, sweep the material using a non-sparking tool into a compatible waste container. Wipe the surface with a solvent like isopropanol or soap and water to remove the remaining lipophilic residue.

  • Report: Document the spill in the laboratory incident log, updating the Chemical Hygiene Officer (CHO) if the volume exceeds 100 mL.

Waste Disposal Plan

Improper disposal of organic esters can lead to environmental toxicity and regulatory fines. Disposal must strictly adhere to[4].

  • Waste Segregation: Collect all unreacted Methyl 4-(5-ethoxy-5-oxopentyl)benzoate, as well as solvent washings, in a clearly labeled "Non-Halogenated Organic Waste" container.

  • Incompatibilities: Do not mix with strong oxidizers, concentrated acids, or aqueous bases in the waste carboy. Mixing can trigger exothermic hydrolysis, leading to rapid pressurization and container rupture.

  • Storage Limits: Ensure the satellite accumulation area does not exceed 55 gallons of hazardous waste, and schedule removal by a certified vendor within the mandated 90-day (Large Quantity Generator) or 180-day (Small Quantity Generator) timeframe[5].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. [Link]

  • Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." U.S. Environmental Protection Agency. [Link]

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